4-Iodo-6-methoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-6-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBUDQCGLQIPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427793 | |
| Record name | 4-Iodo-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161489-05-0 | |
| Record name | 4-Iodo-6-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161489-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-Iodo-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Iodo-6-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data in public literature, this document compiles available information and presents detailed, standardized experimental protocols for the determination of key physical properties such as melting point and solubility.
Core Physical Properties
The following table summarizes the known physical and chemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂O | Santa Cruz Biotechnology[1] |
| Molecular Weight | 236.01 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | White to off-white solid | Fluorochem[2] |
| Boiling Point | 289.3 ± 20.0 °C (Predicted) | N/A |
| Density | 1.935 ± 0.06 g/cm³ (Predicted) | N/A |
| CAS Number | 161489-05-0 | CP Lab Safety[3] |
Experimental Protocols
Accurate determination of the physical properties of a compound is critical for its application in research and development. The following sections detail standardized protocols for measuring the melting point and solubility of this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Principle: The melting point is the temperature at which a solid transitions to a liquid. This is determined by heating a small, powdered sample of the compound and observing the temperature range from the onset of melting to the complete liquefaction of the material.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a rapid heating rate (approximately 10 °C/minute) can be used to determine an approximate melting range.
-
For a more precise measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The recorded melting point should be reported as a range between these two temperatures.
-
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for designing purification methods, formulating solutions for biological assays, and developing drug delivery systems.
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Qualitative and quantitative methods can be employed for its determination.
Apparatus and Reagents:
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))
Procedure for Qualitative Solubility Assessment:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add 0.5 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Procedure for Quantitative Solubility Determination (Gravimetric Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately transfer a known volume of the clear filtrate to a pre-weighed container.
-
Evaporate the solvent completely under reduced pressure or in a fume hood.
-
Weigh the container with the dried solute.
-
Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physical properties of a novel compound like this compound.
References
An In-depth Technical Guide to 4-Iodo-6-methoxypyrimidine (CAS number 161489-05-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-6-methoxypyrimidine is a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive iodine atom and a methoxy group on the pyrimidine core, allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound. Detailed experimental protocols for its synthesis and characterization, alongside predicted spectroscopic data, are presented to facilitate its use in research and development. Furthermore, this guide explores the potential biological activities of its derivatives and outlines a general workflow for its incorporation into drug discovery programs.
Physicochemical Properties
This compound is a solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 161489-05-0 | [1][2][3][4][5] |
| Molecular Formula | C₅H₅IN₂O | [1][2][3][4] |
| Molecular Weight | 236.01 g/mol | [2][3][4] |
| Physical State | Solid | [1][2] |
| Purity | ≥97% (typical) | [1] |
| Storage | Room temperature | [4] |
Synthesis and Reactivity
Proposed Experimental Protocol for Synthesis
Reaction: Iodination of 4-methoxypyrimidine.
Materials:
-
4-Methoxypyrimidine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 4-methoxypyrimidine (1.0 equivalent) in dichloromethane.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Slowly add trifluoroacetic acid (0.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the iodo group on the electron-deficient pyrimidine ring. This makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9] In such reactions, the iodine atom can be readily displaced by a variety of organic groups from boronic acids or their esters, enabling the construction of C-C bonds and the synthesis of more complex molecular architectures. The methoxy group, being an electron-donating group, can influence the regioselectivity of these reactions.
Spectroscopic Characterization
As experimental spectroscopic data for this compound is not widely published, the following tables provide predicted data based on its chemical structure and analysis of analogous compounds.[2]
Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.5 | Singlet |
| H-5 | ~7.0 | Singlet |
| -OCH₃ | ~4.0 | Singlet |
Note: Predicted shifts are in CDCl₃ and are estimations. Actual values may vary.
Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-4 | ~95 |
| C-5 | ~115 |
| C-6 | ~170 |
| -OCH₃ | ~55 |
Note: Predicted shifts are in CDCl₃ and are estimations. Actual values may vary.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrum Fragments for this compound
| m/z | Interpretation |
| 236 | [M]⁺ (Molecular ion) |
| 208 | [M - CO]⁺ |
| 109 | [M - I]⁺ |
Note: Fragmentation patterns are predicted and may vary depending on the ionization method.
Applications in Drug Discovery
This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.[4] Furthermore, the pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[10][11][12][13]
The iodo-substituent on this compound serves as a convenient handle for introducing various functionalities through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.
Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.
Application in Drug Discovery via Suzuki Coupling
The diagram below outlines a logical workflow for utilizing this compound in a drug discovery program, employing the Suzuki coupling reaction to generate a chemical library for biological screening.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of complex, biologically active molecules. This technical guide provides researchers and drug development professionals with the essential information and protocols needed to effectively utilize this compound in their research endeavors. The exploration of its derivatives is likely to yield novel compounds with interesting pharmacological properties, contributing to the advancement of drug discovery.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound 161489-05-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 13. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Iodo-6-methoxypyrimidine
Core Concepts in Pyrimidine Derivative Solubility
The solubility of pyrimidine derivatives, including 4-iodo-6-methoxypyrimidine, is governed by several key factors. The principle of "like dissolves like" is fundamental; the polarity of the solute and the solvent are primary determinants of solubility.[1] The presence of functional groups on the pyrimidine ring, the crystal lattice energy of the solid, and environmental conditions such as temperature and pH all play crucial roles.[1][2] Generally, the solubility of pyrimidine derivatives in aqueous solutions can be influenced by pH, while solubility in organic solvents is more dependent on the polarity of the solvent.[2] It is a common observation that the solubility of these compounds tends to increase with a rise in temperature.[2][3]
Qualitative Solubility Profile
In the absence of specific data for this compound, the following table provides a qualitative solubility profile based on the behavior of other pyrimidine derivatives. This information can guide the initial selection of solvents for experimental purposes.
| Solvent Category | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents are capable of dissolving a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Likely Soluble | The methoxy group and nitrogen atoms in the pyrimidine ring can form hydrogen bonds with protic solvents. |
| Non-polar | Toluene, Hexane | Likely Sparingly Soluble to Insoluble | The polar nature of the pyrimidine ring and the methoxy group may limit solubility in non-polar solvents. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Likely Sparingly Soluble | The presence of the iodo and methoxy groups may decrease aqueous solubility compared to the parent pyrimidine. Solubility is expected to be pH-dependent. |
Experimental Protocols for Solubility Determination
For precise and quantitative solubility data, experimental determination is essential. The following are detailed methodologies for key solubility experiments.
Thermodynamic (Equilibrium) Solubility Determination
This method determines the equilibrium concentration of a compound in a saturated solution.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, PBS, organic solvent)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[4]
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Quantification: Determine the concentration of the dissolved compound by comparing its response to a calibration curve prepared with known concentrations of the compound.[4]
Kinetic Solubility Determination
This method measures the concentration of a compound that remains in solution after being added from a concentrated stock solution.
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO (e.g., 10-20 mM).
-
Incubation: Add a small volume of the stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration.
-
Equilibration: Incubate the mixture for a set period, typically 1.5 to 2 hours, at room temperature.
-
Filtration: Filter the solution through a filter plate to remove any precipitate.
-
Quantification: Analyze the concentration of the compound in the filtrate using an appropriate analytical method.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
References
Spectroscopic and Experimental Data for 4-Iodo-6-methoxypyrimidine Remains Elusive
A comprehensive search for nuclear magnetic resonance (NMR) and other spectroscopic data for the compound 4-iodo-6-methoxypyrimidine has yielded no publicly available experimental results. Despite extensive queries of chemical databases and scientific literature, specific details regarding its ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) profiles, along with the associated experimental protocols, could not be located.
Commercial suppliers of this compound, such as Sigma-Aldrich, list the compound's basic properties including its molecular formula (C₅H₅IN₂O) and molecular weight (236.01 g/mol ). However, these vendors explicitly state that they do not provide analytical data for this particular chemical.
Efforts to find publications detailing the synthesis of this compound, which would typically include its characterization data, were also unsuccessful. Such resources are the primary source for the kind of in-depth technical information required for a comprehensive guide.
Consequently, the core requirements of presenting quantitative data in structured tables, providing detailed experimental methodologies, and creating visualizations of the molecular structure and experimental workflows cannot be fulfilled at this time due to the absence of the necessary foundational data.
Further research in specialized, proprietary databases or direct experimental analysis would be required to generate the spectroscopic data for this compound.
Molecular Structure
While experimental data is unavailable, the basic structure of this compound can be visualized.
Caption: Molecular structure of this compound.
The Multifaceted Biological Activities of Pyrimidine Derivatives: A Technical Guide for Researchers
Introduction
Pyrimidine, a fundamental heterocyclic aromatic organic compound, stands as a cornerstone in the architecture of life. Its core structure is integral to the nucleobases cytosine, thymine, and uracil, which form the genetic blueprint of all living organisms in DNA and RNA. Beyond this central role in genetics, the pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility has led to the development of a wide array of synthetic pyrimidine derivatives that are now pivotal in treating a multitude of human diseases.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The guide includes a compilation of quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration of this important class of compounds.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes involved in cell cycle progression and signal transduction to the disruption of DNA synthesis and repair.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of selected pyrimidine derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Anticancer Activity of 2,4,5-Substituted Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 12e | HCT-116 | 0.08 | [1] |
| 12g | HCT-116 | 2.52 | [1] |
| 30m | A2780 | 0.15 | [2] |
Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 11 | MCF-7 | 0.07 | [3] |
| 6c | MCF-7 | 0.227 | [3] |
| 3f | A549 | 10.76 | [3] |
| 3f | MCF-7 | 8.05 | [3] |
Table 3: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4i | MCF-7 | 0.33 | [4] |
| 4i | HeLa | 0.52 | [4] |
| 4i | HepG2 | 3.09 | [4] |
Table 4: Anticancer Activity of Indazol-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4f | MCF-7 | 1.629 | [5] |
| 4i | MCF-7 | 1.841 | [5] |
| 4a | MCF-7 | 2.958 | [5] |
| 4i | A549 | 2.305 | [5] |
| 4a | A549 | 3.304 | [5] |
| 4i | Caco2 | 4.990 | [5] |
Key Signaling Pathways in Pyrimidine-Mediated Anticancer Activity
Several critical signaling pathways are modulated by anticancer pyrimidine derivatives. Understanding these pathways is crucial for rational drug design and development.
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 signaling pathway and the inhibitory action of pyrimidine derivatives.
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Many pyrimidine derivatives act as EGFR inhibitors.
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Antimicrobial Activity of Pyrimidine Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected pyrimidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).
Table 5: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Microorganism | MIC (µM/ml) | Reference |
| 12 | Staphylococcus aureus | 0.87 | [6] |
| 5 | Bacillus subtilis | 0.96 | [6] |
| 10 | Salmonella enterica | 1.55 | [6] |
| 2 | Escherichia coli | 0.91 | [6] |
| 10 | Pseudomonas aeruginosa | 0.77 | [6] |
| 12 | Candida albicans | 1.73 | [6] |
| 11 | Aspergillus niger | 1.68 | [6] |
Table 6: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives
| Compound | Microorganism | MIC (mg/L) | Reference |
| 1 | MRSA | 2-16 | [7] |
| 2 | MRSA | 2-16 | [7] |
| 1 | VRE | 2-16 | [7] |
| 2 | VRE | 2-16 | [7] |
Antiviral Activity of Pyrimidine Derivatives
Several pyrimidine analogues are established antiviral drugs, and research continues to uncover new derivatives with potent activity against a range of viruses.
Quantitative Antiviral Activity Data
The following table presents the in vitro antiviral activity of selected pyrimido[4,5-d]pyrimidine derivatives against Human Coronavirus 229E (HCoV-229E), expressed as EC50 values (the concentration of a drug that gives half-maximal response).
Table 7: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| 7a | HCoV-229E | 1.8 | [8][9] |
| 7b | HCoV-229E | 2.5 | [8][9] |
| 7f | HCoV-229E | 1.5 | [8][9] |
Anti-inflammatory Activity of Pyrimidine Derivatives
Chronic inflammation is a key factor in many diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX inhibitory activity of selected pyrimidine derivatives, presented as IC50 values.
Table 8: COX Inhibitory Activity of Pyrimidine Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| L1 | COX-1 | >100 | [10] |
| L1 | COX-2 | 1.2 | [10] |
| L2 | COX-1 | >100 | [10] |
| L2 | COX-2 | 1.5 | [10] |
| 3 | COX-1 | 5.50 | [11][12] |
| 3 | COX-2 | 0.85 | [11][12] |
| 4a | COX-1 | 5.05 | [11][12] |
| 4a | COX-2 | 0.65 | [11][12] |
| 3b | COX-2 | 0.20 | [13][14] |
| 5b | COX-2 | 0.18 | [13][14] |
| 5d | COX-2 | 0.16 | [13][14] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of pyrimidine derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Agar Diffusion Method for Antimicrobial Susceptibility Testing
This method is widely used to test the susceptibility of microorganisms to antimicrobial agents.
Caption: Workflow for the agar diffusion antimicrobial susceptibility test.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes to a uniform depth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Evenly swab the entire surface of the agar plates with the prepared inoculum.
-
Disc Application: Aseptically apply sterile paper discs impregnated with known concentrations of the pyrimidine derivatives onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zones of complete inhibition around the discs to the nearest millimeter.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the tested compound.
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful source of biologically active molecules with diverse therapeutic applications. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has yielded numerous lead compounds and clinically approved drugs. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways. It is anticipated that the continued exploration of the chemical space around the pyrimidine nucleus, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, will lead to the discovery of novel and more effective therapeutic agents to address pressing global health challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]
- 4. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Substituted Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry. Its inherent biological relevance and versatile chemical nature have made substituted pyrimidines a privileged structure in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic applications of substituted pyrimidines, with a focus on their roles as anticancer, antiviral, and antibacterial agents, as well as potent kinase inhibitors. This document is intended to be a comprehensive resource, offering quantitative biological data, detailed experimental methodologies, and visual representations of key biological processes to aid in drug discovery and development efforts.
Anticancer Applications of Substituted Pyrimidines
Substituted pyrimidines have emerged as a significant class of compounds in oncology, demonstrating a broad spectrum of antitumor activities. Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells. Many successful anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs.[1]
Kinase Inhibitors
A prominent strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. Substituted pyrimidines have proven to be particularly effective scaffolds for the design of potent and selective kinase inhibitors.
The EGFR signaling pathway is frequently overactive in various cancers, making it a prime target for therapeutic intervention. Several pyrimidine-based EGFR inhibitors have been developed, some of which are now in clinical use. These compounds typically act by competing with ATP for the binding site in the kinase domain of the receptor.
Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives (Kinase Inhibitors)
| Compound/Derivative Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 2-(phenylamino)pyrimidine derivative 95 | EGFR-Dell9/T790M/C797S | Proliferation Assay | 0.2 ± 0.01 | [2] |
| 2-(phenylamino)pyrimidine derivative 95 | EGFR-L858R/T790M/C797S | Proliferation Assay | 0.2 ± 0.01 | [2] |
| N-(pyrimidin-2-yl)benzenesulfonamide 88 | HER2 | Enzyme Assay | 0.081 ± 0.04 | [2] |
| N-(pyrimidin-2-yl)benzenesulfonamide 88 | EGFR-L858R | Enzyme Assay | 0.059 ± 0.03 | [2] |
| N-(pyrimidin-2-yl)benzenesulfonamide 88 | EGFR-T790M | Enzyme Assay | 0.049 ± 0.02 | [2] |
| N-(pyrimidin-2-yl)benzenesulfonamide 89 | HER2 | Enzyme Assay | 0.208 ± 0.11 | [2] |
| N-(pyrimidin-2-yl)benzenesulfonamide 89 | EGFR-L858R | Enzyme Assay | 0.112 ± 0.06 | [2] |
| N-(pyrimidin-2-yl)benzenesulfonamide 89 | EGFR-T790M | Enzyme Assay | 0.152 ± 0.07 | [2] |
| Phenylpyrazolo[3,4-d]pyrimidine 5i | EGFRWT | Enzyme Assay | 0.3 | [3] |
| Phenylpyrazolo[3,4-d]pyrimidine 5i | VGFR2 | Enzyme Assay | 7.60 | [3] |
| Pyrimido[4,5-b]indol-4-amines | CDK5/p25, CK1δ/ε, DYRK1A, GSK-3α/β | Enzyme Assays | Various (µM to nM) | [4] |
Non-Kinase Anticancer Targets
Beyond kinase inhibition, substituted pyrimidines have been shown to exert their anticancer effects through various other mechanisms, including the inhibition of enzymes involved in nucleotide synthesis and the induction of apoptosis.
Table 2: Anticancer Activity of Substituted Pyrimidine Derivatives (Non-Kinase Targets)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyrimidine-5-carbonitrile 30 | MCF-7 (Breast) | 1.42 | [5] |
| Pyrimidine-5-carbonitrile 30 | A549 (Lung) | 1.98 | [5] |
| Pyrimidine-5-carbonitrile 30 | Caco-2 (Colorectal) | 9.50 | [5] |
| Thiazolidin-4-one clubbed pyrimidine 20 | MCF-7 (Breast) | 7.53 ± 0.43 | [6] |
| Thiazolidin-4-one clubbed pyrimidine 21 | MCF-7 (Breast) | 9.17 ± 0.31 | [6] |
| Pyrimidine derivative 60 | MCF-7 (Breast) | 6.2 - 15.1 | [6] |
| Pyrimidine derivative 60 | RPE-1 (Retinal Pigment Epithelium) | 17.5 - 26.4 | [6] |
| Pyrimidine-pyrazine-oxazole 14 | MCF-7 (Breast) | 8.43 (nM) | [6] |
| Pyrimidine-pyrazine-oxazole 14 | A549 (Lung) | - | [6] |
| Pyrimidine-pyrazine-oxazole 14 | HepG2 (Liver) | - | [6] |
| Pyrimidine-pyrazine-oxazole 15 | MCF-7 (Breast) | 6.91 (nM) | [6] |
| Pyrimidine-pyrazine-oxazole 15 | A549 (Lung) | - | [6] |
| Pyrimidine-pyrazine-oxazole 15 | HepG2 (Liver) | - | [6] |
Antiviral Properties of Substituted Pyrimidines
The structural similarity of pyrimidines to the nucleobases that constitute viral genetic material makes them ideal candidates for the development of antiviral drugs. These compounds can interfere with viral replication by inhibiting key viral enzymes or by being incorporated into the growing nucleic acid chain, leading to termination.
Table 3: Antiviral Activity of Substituted Pyrimidine Derivatives
| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | Reference(s) |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine 1 | Zika Virus (ZIKV) | Reporter Assay | 5.25 | |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine 1 | Zika Virus (ZIKV) | Titer-reduction | 5.21 | |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine 14 | Zika Virus (ZIKV) | Reporter Assay | 0.93 | |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine 23 | Zika Virus (ZIKV) | Reporter Assay | 5.70 | |
| Thiazolopyrimidine derivative 71 | Chikungunya Virus (CHIKV) | - | 42 | [7] |
| Triazolopyrimidine derivative 75 | Chikungunya Virus (CHIKV) | CHIKV 899 strain | 2.6 ± 1 | [7] |
| Triazolopyrimidine derivative 62 | Chikungunya Virus (CHIKV) | - | 3.2 | [7] |
Antibacterial Activity of Substituted Pyrimidines
With the rise of antibiotic-resistant bacteria, there is an urgent need for new antibacterial agents with novel mechanisms of action. Substituted pyrimidines have been investigated for their potential to inhibit bacterial growth by targeting essential bacterial enzymes that are absent in humans, such as dihydrofolate reductase (DHFR).
Table 4: Antibacterial Activity of Substituted Pyrimidine Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Pyridothienopyrimidine derivatives | S. aureus 25923 | >1024 | [8] |
| Pyridothienopyrimidine derivatives | B. cereus 33018 | >1024 | [8] |
| Pyridothienopyrimidine derivatives | E. coli 8739 | >1024 | [8] |
| 1,2,4-triazolo[1,5-a]pyrimidines | Gram-positive & Gram-negative | 0.25–2.0 | [9] |
| Pyrimido-pyrimidine 9a | - | 48 | [10] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo derivative) | S. aureus | 8 (mg/L) | [4] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (iodo derivative) | S. aureus | 8 (mg/L) | [4] |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo derivative with betatide) | S. aureus | 1–2 (mg/L) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of substituted pyrimidines.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic and anti-proliferative effects of chemical compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Substituted pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-treated controls.[12]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[11]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay is a gold-standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.
Principle: Viruses that cause cell lysis create clear zones, or "plaques," in a confluent monolayer of host cells. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral agent will reduce the number and/or size of these plaques.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock with a known titer
-
Substituted pyrimidine derivatives
-
Cell culture medium
-
Overlay medium (e.g., containing methylcellulose or agarose) to restrict virus spread
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer on the day of infection.[14]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).[14]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus. Allow the virus to adsorb for 1 hour at 37°C.[14]
-
Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing the different concentrations of the pyrimidine compounds to the respective wells.[14]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[15]
-
Fixing and Staining: After incubation, fix the cells with the fixing solution and then stain the cell monolayer with the staining solution.[14]
-
Plaque Counting: Wash the wells to remove excess stain and allow them to air dry. Count the number of plaques in each well.[14]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value, the concentration that reduces the plaque number by 50%, is determined from a dose-response curve.[15]
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16]
Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are observed for bacterial growth (turbidity). The lowest concentration of the agent that prevents visible growth is the MIC.[16]
Materials:
-
Bacterial strains
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Substituted pyrimidine derivatives
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine compounds in the broth medium directly in the wells of a 96-well plate.[17]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) and then dilute it further to achieve the desired final concentration in the wells (typically 5 x 10^5 CFU/mL).[17]
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).[17]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[16]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[17]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the complex biological processes affected by substituted pyrimidines is crucial for rational drug design. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow.
Signaling Pathways
Experimental and Drug Discovery Workflows
Conclusion
Substituted pyrimidines represent a remarkably versatile and fruitful scaffold in the field of drug discovery. Their continued exploration has led to the development of numerous therapeutic agents with diverse mechanisms of action against a wide range of diseases. The information compiled in this technical guide, from quantitative biological data to detailed experimental protocols and visual aids, is intended to empower researchers and drug development professionals in their efforts to harness the full therapeutic potential of this important class of molecules. As our understanding of the molecular basis of disease deepens, the rational design of novel substituted pyrimidines will undoubtedly continue to yield innovative and effective medicines.
References
- 1. jocpr.com [jocpr.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 10. brimr.org [brimr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
4-Iodo-6-methoxypyrimidine: A Versatile Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4-iodo-6-methoxypyrimidine stands out as a particularly valuable fragment for drug discovery endeavors. Its strategic combination of a reactive iodine atom, a methoxy group, and the inherent drug-like properties of the pyrimidine ring makes it an attractive starting point for the synthesis of diverse compound libraries targeting a range of biological entities. This technical guide provides a comprehensive overview of this compound, including its synthesis, reactivity in key cross-coupling reactions, and its application in fragment-based drug discovery (FBDD), with a focus on the development of kinase inhibitors.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 161489-05-0 | [1] |
| Molecular Formula | C₅H₅IN₂O | [1] |
| Molecular Weight | 236.01 g/mol | [1] |
| Appearance | Solid | [2] |
| InChI Key | QDBUDQCGLQIPKI-UHFFFAOYSA-N | [2] |
Synthesis
Proposed Synthetic Pathway:
Reactivity and Applications in Cross-Coupling Reactions
The iodine atom at the 4-position of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing molecular diversity. The electron-deficient nature of the pyrimidine ring further enhances the reactivity of the C-I bond towards oxidative addition to the palladium catalyst. This versatility allows for the facile synthesis of a wide range of derivatives through Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq).[3][4]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene/ethanol/water.[3][4]
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-110 °C and stir for 2-24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aryl-6-methoxypyrimidine derivative.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine ring and a terminal alkyne, providing access to alkynylpyrimidine derivatives. These compounds can serve as valuable intermediates for further transformations or as final products with potential biological activity.[5]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine).[6][7]
-
Solvent Addition: Add a suitable degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyrimidine ring.[8][9] This reaction is crucial for synthesizing libraries of amino-pyrimidine derivatives, a common motif in kinase inhibitors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 eq).[10][11]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Application in Fragment-Based Drug Discovery (FBDD)
This compound is an ideal fragment for FBDD campaigns due to its low molecular weight, synthetic tractability, and the presence of a vector for chemical elaboration (the iodine atom). FBDD is a powerful approach for identifying low-affinity, high-ligand-efficiency hits that can be optimized into potent and selective drug candidates.
NMR Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary biophysical technique for detecting the weak binding of fragments to a target protein. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.
Experimental Protocol: General Procedure for STD-NMR Screening
-
Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4). Prepare stock solutions of the fragment library, including this compound, in a compatible deuterated solvent (e.g., DMSO-d₆). The final fragment concentration in the NMR sample is typically in the range of 100-500 µM.[12][13]
-
NMR Data Acquisition: Acquire a reference ¹H NMR spectrum of the fragment in the absence of the protein. Then, acquire an STD-NMR spectrum of the fragment in the presence of the protein. The STD experiment involves selective saturation of protein resonances and observing the transfer of this saturation to the binding fragment.
-
Data Analysis: Subtract the on-resonance spectrum (protein saturated) from the off-resonance spectrum (protein not saturated) to obtain the STD spectrum. The presence of signals in the STD spectrum indicates that the fragment binds to the protein. The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein surface.[13][14]
Case Study: Pyrimidine Scaffolds as Kinase Inhibitors
The pyrimidine core is a well-established "privileged scaffold" for the development of protein kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design. Derivatives of this compound can be readily synthesized to target various kinases implicated in diseases such as cancer and inflammatory disorders.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Several approved EGFR inhibitors, such as gefitinib and erlotinib, feature a quinazoline core, which is structurally related to pyrimidine. More recent generations of EGFR inhibitors, like osimertinib, incorporate a pyrimidine scaffold, demonstrating its importance in this area.
EGFR Signaling Pathway:
Quantitative Data for Pyrimidine-based EGFR Inhibitors:
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Reference |
| Osimertinib | EGFR (T790M) | ~1 | H1975 | ~15 | [15] |
| Osimertinib | EGFR (L858R) | ~1 | PC-9 | ~10 | [15] |
| Compound 10b* | EGFR | 8.29 | HepG2 | 3,560 | [3] |
*Compound 10b is a pyrimidine-5-carbonitrile derivative.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancer. Several JAK inhibitors, such as tofacitinib and upadacitinib, are approved for the treatment of conditions like rheumatoid arthritis. Many of these inhibitors feature a pyrimidine or a related heterocyclic core.
JAK-STAT Signaling Pathway:
Quantitative Data for Pyrimidine-based JAK Inhibitors:
The following table provides IC₅₀ values for some pyrimidine-based JAK inhibitors, showcasing the potential for developing potent and selective inhibitors from this scaffold.
| Compound | Target | IC₅₀ (nM) | Reference |
| Tofacitinib | JAK3 | 2 | [16] |
| Tofacitinib | JAK1 | 100 | [16] |
| Tofacitinib | JAK2 | 20 | [16] |
| Upadacitinib | JAK1 | - | [17] |
| Filgotinib | JAK1 | - | [17] |
Note: Specific IC₅₀ values for Upadacitinib and Filgotinib can vary depending on the assay conditions and are extensively documented in the literature.
Conclusion
This compound is a highly valuable and versatile fragment in modern drug discovery. Its amenability to a range of robust cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The inherent drug-like properties of the pyrimidine scaffold make it an excellent starting point for FBDD campaigns, particularly in the pursuit of novel kinase inhibitors. The successful development of numerous pyrimidine-based drugs targeting kinases such as EGFR and JAKs underscores the immense potential of this chemical class. As researchers continue to explore novel chemical space, this compound is poised to remain a key building block in the design and synthesis of the next generation of targeted therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. This compound 161489-05-0 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. ijnc.ir [ijnc.ir]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of Iodinated Pyrimidines in Organic Synthesis
This guide provides a comprehensive overview of the synthesis and reactivity of iodinated pyrimidines, which are crucial intermediates in the development of pharmaceutically active compounds. Pyrimidine scaffolds are central to numerous approved drugs, and their functionalization is a key aspect of medicinal chemistry.[1][2][3][4] Iodinated pyrimidines, in particular, serve as highly reactive precursors for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Synthesis of Iodinated Pyrimidines
The introduction of an iodine atom onto the pyrimidine ring is a critical first step for subsequent functionalization. While traditional methods often rely on harsh acidic conditions, recent advancements have led to more environmentally friendly protocols.[5][6]
Experimental Protocol: Green Mechanochemical Iodination of Pyrimidines
This protocol is adapted from a solvent-free method utilizing mechanical grinding.[5][7]
-
Preparation: In a mortar, combine the pyrimidine derivative (e.g., Uracil, Cytosine) (4.4 mmol), solid iodine (1.12 mmol), and a nitrate salt such as Silver Nitrate (AgNO₃) (9 mmol).
-
Grinding: Add 2–4 drops of acetonitrile to the mixture. Grind the components together using a pestle for 20–30 minutes. The reaction is often exothermic, and the mixture will typically form a violet-colored tacky solid.
-
Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, add a saturated solution of sodium thiosulfate (5 mL) to quench any unreacted iodine.
-
Isolation: Separate the remaining solid product. Further purification can be achieved through standard techniques like recrystallization or column chromatography.
Table 1: Yields for Solvent-Free Iodination of Pyrimidine Derivatives
This table summarizes the high efficiency of the mechanochemical iodination method.[5][6][7]
| Substrate | Iodinating System | Reaction Time | Yield (%) |
| Uracil | I₂ / AgNO₃ | 20-30 min | 98% |
| Cytosine | I₂ / AgNO₃ | 20-30 min | 95% |
| Uridine | I₂ / AgNO₃ | 20-30 min | 96% |
| Uracil | I₂ / Ag₂SO₄ | Not Specified | 73% |
| Uracil | I₂ / NaNO₃ | Not Specified | 33% |
| Uracil | I₂ / NaNO₂ | Not Specified | 38% |
General Principles of Reactivity in Cross-Coupling Reactions
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors: the nature of the halogen and its position on the pyrimidine ring.[8]
-
Influence of the Halogen: The reactivity follows the order I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[8][9] Consequently, iodopyrimidines are the most reactive substrates, enabling reactions under milder conditions.[8]
-
Influence of the Position: The pyrimidine ring is electron-deficient, which influences the reactivity of substituents. The general order of reactivity for halogen positions is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[8][10]
Reactivity in Key Palladium-Catalyzed Cross-Coupling Reactions
Iodinated pyrimidines are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation in drug discovery.[11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for forming C-C bonds.[12] Iodinated pyrimidines are highly effective substrates for this transformation.[13][14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry reaction vessel (e.g., a Schlenk tube), add the iodinated pyrimidine (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv.).[8][12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5–5 mol%) and any additional ligand.[12][15]
-
Solvent and Degassing: Add the appropriate solvent (e.g., 1,4-Dioxane, DME, Toluene/Water). Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C), often under microwave irradiation to shorten reaction times.[15]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 150 °C, 15 min (MW) | 98 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 °C, 12 h | 85 |
| 2-substituted-3-iodoimidazo[1,2-a]pyridines | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂, or NaOH | DME or THF | Not Specified | Good |
Note: Data for direct comparison of iodo- vs other halo-pyrimidines under identical conditions is limited in the surveyed literature. However, the general principle of I > Br > Cl reactivity is well-established.[8][9]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. C-5 iodinated pyrimidines are particularly effective substrates for this reaction.[16][17]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup: In a reaction flask, dissolve the iodinated pyrimidine (1.0 equiv.) and the terminal alkyne (1.2–3.0 equiv.) in a suitable solvent (e.g., DMF, CH₃CN).[17][18]
-
Reagent Addition: Add a base (e.g., Et₃N, DIPEA, 2.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%), and a copper co-catalyst (e.g., CuI, 30 mol%).[17]
-
Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC). Microwave irradiation can significantly accelerate the reaction.[17]
-
Workup: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the alkynyl-pyrimidine product.
Table 3: Representative Sonogashira Coupling Reactions
| Pyrimidine Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield |
| 5-Iodo-pyrimidinones | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT to 120 °C (MW) | Moderate to High |
| 5-Iodo-uridine | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 120 °C, 5 min (MW) | 75% |
| C-5 Iodo-pyrimidine-5'-triphosphates | Propargylamine | Palladium-catalyzed | Not Specified | Not Specified | Not Specified | Good |
| 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 1-iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | CH₃CN | RT, 9-11 h | Excellent |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by palladium. It is a cornerstone of medicinal chemistry for synthesizing aniline and arylamine derivatives. The high reactivity of iodinated pyrimidines makes them suitable substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the iodinated pyrimidine (1.0 equiv.), the amine (1.1–1.5 equiv.), a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5–2.5 equiv.), a palladium precatalyst, and a suitable phosphine ligand.
-
Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane). Seal the tube and heat the mixture to the required temperature (typically 80–120 °C) for several hours.
-
Workup: After cooling, quench the reaction, extract the product with an appropriate organic solvent, and purify using standard methods.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[19] While less common for pyrimidines than Suzuki or Sonogashira couplings, it remains a viable method for C-C bond formation.
Experimental Protocol: General Procedure for Heck Coupling
-
Setup: Combine the iodinated pyrimidine (1.0 equiv.), the alkene (1.0-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2.0 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent like DMF.[20]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., 60-100 °C) until the reaction is complete.[20]
-
Workup: Perform a standard aqueous workup followed by extraction and purification by column chromatography.
Stille Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide.[21] Iodinated pyrimidines are effective electrophiles in this reaction due to their high reactivity. The toxicity of organotin reagents is a significant drawback, though methods using catalytic amounts of tin have been developed.[21][22]
Experimental Protocol: General Procedure for Stille Coupling
-
Setup: In a flask under an inert atmosphere, combine the iodinated pyrimidine (1.0 equiv.), the organostannane reagent (1.0–1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent such as THF or Dioxane.
-
Additives: In some cases, a lithium chloride additive is used to facilitate the transmetalation step.
-
Reaction: Heat the reaction mixture until completion.
-
Workup: Quench the reaction and perform a workup. A key challenge is the removal of tin byproducts, which can often be achieved by a fluoride wash or specialized chromatographic techniques.[22]
Workflow and Applications
The synthetic utility of iodinated pyrimidines lies in their role as versatile building blocks. The general workflow involves the initial iodination of a readily available pyrimidine core, followed by a strategic cross-coupling reaction to introduce desired substituents, a process frequently employed in the synthesis of kinase inhibitors and other drug candidates.[10]
Conclusion
Iodinated pyrimidines are exceptionally reactive and versatile intermediates in modern organic synthesis. Their high susceptibility to palladium-catalyzed cross-coupling reactions, governed by predictable principles of halogen and positional reactivity, makes them indispensable tools for medicinal chemists. The development of greener iodination methods further enhances their utility. A thorough understanding of their reactivity in key transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions is essential for the efficient design and synthesis of novel pyrimidine-based therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 16. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. researchgate.net [researchgate.net]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. chemistry.msu.edu [chemistry.msu.edu]
Exploring the Chemical Space of 4-Iodo-6-methoxypyrimidine Analogs: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including anti-cancer, antiviral, and antimicrobial agents.[1][2][3] The inherent chemical properties of the pyrimidine ring, particularly its electron-deficient nature, make it a versatile template for the design of targeted therapeutics.[4][5] Specifically, the 4- and 6-positions are susceptible to nucleophilic substitution, offering facile entry points for chemical modification and the exploration of vast chemical space.[6][7]
This technical guide focuses on the 4-iodo-6-methoxypyrimidine core, a promising starting point for the development of novel small molecule inhibitors. The presence of an iodo group at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The methoxy group at the 6-position, while less reactive than a halogen, can influence the compound's solubility and electronic properties, and can also be a site for further modification.
While extensive research on the specific biological activities of this compound analogs is not widely available in the public domain, the broader class of 4,6-disubstituted pyrimidines has shown significant promise, particularly as kinase inhibitors.[8][9][10] This guide will, therefore, provide a comprehensive overview of the potential of this chemical space, drawing on data from structurally related compounds to inform on potential biological activities, experimental protocols for synthesis and evaluation, and relevant signaling pathways.
Chemical Properties and Synthetic Strategies
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement leads to a π-deficient system, making the carbon atoms, particularly at the 2-, 4-, and 6-positions, electrophilic and susceptible to nucleophilic attack.[4][5] The 4-iodo substituent on the core scaffold is an excellent leaving group for various transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogs.
General Synthetic Workflow
A general approach to exploring the chemical space of this compound involves a two-pronged strategy: diversification at the 4-position via Suzuki-Miyaura coupling and, potentially, modification or replacement of the 6-methoxy group.
Potential Biological Activities and Quantitative Data of Analogs
Based on the activities of structurally related 4,6-disubstituted pyrimidines, analogs of this compound are hypothesized to have potential as anticancer, anti-inflammatory, and antimicrobial agents.[11][12] A particularly promising area is the development of protein kinase inhibitors, as the pyrimidine scaffold is a well-known "hinge-binding" motif for many kinases.[13]
The following tables summarize the biological activities of some representative 4,6-disubstituted pyrimidine derivatives. It is important to note that these are not direct analogs of this compound but serve to illustrate the potential of this chemical class.
Table 1: Anticancer Activity of Representative 4,6-Disubstituted Pyrimidine Analogs
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 17j | 4,6-pyrimidine | Varied aryl and heteroaryl groups | A549 (Lung) | 0.0011 | [14] |
| 17j | 4,6-pyrimidine | Varied aryl and heteroaryl groups | HCT116 (Colon) | 0.0023 | [14] |
| 17j | 4,6-pyrimidine | Varied aryl and heteroaryl groups | MCF7 (Breast) | 0.0044 | [14] |
| 4a | 4,6-diarylpyrimidine | 4-chlorophenyl and other aryl groups | OVCAR-4 (Ovarian) | 3.46 | [15] |
| 4a | 4,6-diarylpyrimidine | 4-chlorophenyl and other aryl groups | A549 (Lung) | 5.93 | [15] |
Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 33 | JAK1 | 2.1 | [16] |
| 33 | JAK2 | 12 | [16] |
| 33 | TYK2 | 12 | [16] |
| 5k | EGFR | 79 | [17] |
| 5k | Her2 | 40 | [17] |
| 5k | VEGFR2 | 136 | [17] |
| 38j | AURKA | 7.1 | [9] |
| 38j | AURKB | 25.7 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound analogs.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk tube or round-bottom flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-6-methoxypyrimidine analog.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a white, opaque plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Incubate at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[13]
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of compounds on cell proliferation and to determine their cytotoxic potential.[18][19][20][21][22]
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle-only control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.[18]
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[19]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[19]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.[19]
Signaling Pathways and Logical Relationships
Many 4,6-disubstituted pyrimidine derivatives exert their biological effects by inhibiting protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Its amenability to diversification through established synthetic methodologies like the Suzuki-Miyaura coupling allows for the systematic exploration of its chemical space. While direct biological data for this specific family of analogs is emerging, the well-documented activities of the broader class of 4,6-disubstituted pyrimidines provide a strong rationale for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of new and potent this compound-based drug candidates.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. scialert.net [scialert.net]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX [slideshare.net]
- 8. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Iodo-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-iodo-6-methoxypyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorination of 4-hydroxy-6-methoxypyrimidine to yield 4-chloro-6-methoxypyrimidine, followed by a halogen exchange reaction (Finkelstein reaction) to produce the final iodo-substituted product. This protocol includes a comprehensive list of materials, step-by-step procedures, and data on expected yields and purity.
Introduction
Pyrimidine derivatives are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active compounds. The introduction of a halogen, particularly iodine, at the 4-position of the pyrimidine ring offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This compound serves as a key intermediate for the development of novel therapeutic agents.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step sequence starting from 4-hydroxy-6-methoxypyrimidine. The initial step involves the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent. The subsequent step is a Finkelstein reaction, a classic SN2 reaction, where the chloro substituent is displaced by iodide.
Caption: Synthetic route for this compound.
Data Presentation
| Step | Reactant | Product | Reagents/Solvents | Typical Yield (%) | Purity (%) |
| 1 | 4-Hydroxy-6-methoxypyrimidine | 4-Chloro-6-methoxypyrimidine | POCl₃ | 85-95 | >95 |
| 2 | 4-Chloro-6-methoxypyrimidine | This compound | NaI, Acetone | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-6-methoxypyrimidine
Materials:
-
4-Hydroxy-6-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Suspend 4-hydroxy-6-methoxypyrimidine (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq). A co-solvent such as anhydrous dichloromethane can be used.
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling point of POCl₃ or the co-solvent) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed slowly and with care in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-chloro-6-methoxypyrimidine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Step 2: Synthesis of this compound (Finkelstein Reaction)
Materials:
-
4-Chloro-6-methoxypyrimidine
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-6-methoxypyrimidine (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of sodium chloride will form as the reaction proceeds.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Wash the filter cake with a small amount of cold acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reaction with 4-Iodo-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of particular significance in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1][2][3] Pyrimidine scaffolds are present in numerous pharmaceuticals, and the functionalization of halogenated pyrimidines via Suzuki coupling allows for the introduction of a wide array of molecular diversity.[3]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-iodo-6-methoxypyrimidine with various arylboronic acids. The methodologies described herein are designed to serve as a robust starting point for researchers engaged in the synthesis of novel chemical entities for drug development and other scientific applications.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex. The reactivity of the C-X bond generally follows the trend I > Br > Cl, making iodo-substituted pyrimidines highly reactive substrates.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the 4-aryl-6-methoxypyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These data are compiled from literature precedents of similar halogenated pyrimidine couplings and serve as a guide for reaction optimization.[1][5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 90 | 8 | 92 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 95 | 10 | 78 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Acetonitrile | 80 | 18 | 75 |
| 6 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) + XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed reaction tube)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for work-up (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The reaction mixture should be sufficiently dilute (typically 0.1-0.2 M with respect to the limiting reagent).
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-methoxypyrimidine.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.[1]
Materials:
-
As listed in the general protocol.
-
Microwave reactor vials with stir bars.
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and the base (1.5 mmol, 3.0 equiv).[1]
-
Add the palladium catalyst (e.g., 2 mol% Pd(dppf)Cl₂).
-
Add the degassed solvent mixture (e.g., 6 mL of 1,4-dioxane/water 2:1 v/v).[1]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification procedure as described in the general protocol (steps 8-10).
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Palladium Catalysts for Suzuki Coupling of Iodo-pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules, including several approved drugs for cancer, viral infections, and cardiovascular diseases.[1][2][3][4] The functionalization of the pyrimidine ring is a critical step in the synthesis of novel drug candidates and allows for the fine-tuning of their pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has become an indispensable tool in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures.[5][6]
This application note provides a detailed guide to the use of palladium catalysts for the Suzuki coupling of iodo-pyrimidines. Due to the high reactivity of the carbon-iodine bond, iodo-pyrimidines are excellent substrates for this transformation, often requiring milder reaction conditions compared to their bromo or chloro counterparts. We present a summary of catalyst systems, quantitative data on reaction yields, detailed experimental protocols, and visual workflows to aid researchers in the successful synthesis of a wide range of substituted pyrimidines.
Data Presentation: Performance of Palladium Catalysts
The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance in the Suzuki coupling of iodo-pyrimidines. Below are tables summarizing the performance of various catalyst systems in the coupling of different iodo-pyrimidine isomers with a range of boronic acids.
Table 1: Suzuki Coupling of 2-Iodopyrimidines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 8 | ~90-98 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 6-14 | 75-85 |
Yields are based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Table 2: Suzuki Coupling of 4-Iodopyrimidines with Various Boronic Acids
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 93[7] |
| 3 | 4-Biphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | High[7] |
| 4 | Pyridine-4-boronic acid pinacol ester | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 80 | - | 97.8[3] |
"High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.
Table 3: Suzuki Coupling of 5-Iodopyrimidines with Aryl and Heteroarylboronic Acids
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | - | High[8] |
| 2 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | THF | 60 | 12 | 90 |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | High[8] |
| 4 | 1-Pyrenylboronic acid | Pd(PPh₃)₄ | - | - | - | - | High[9] |
"High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of iodo-pyrimidines using common palladium catalysts. These should be considered as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general method for the Suzuki-Miyaura coupling of an iodo-pyrimidine with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
Iodo-pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the iodo-pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.
-
Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: General Procedure for Suzuki Coupling using PdCl₂(dppf)
This protocol describes a general method for the Suzuki-Miyaura coupling of an iodo-pyrimidine with an arylboronic acid using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Materials:
-
Iodo-pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodo-pyrimidine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (0.03 equiv), and cesium carbonate (2.0 equiv).[5]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 3: Microwave-Assisted Suzuki Coupling
This protocol provides a general procedure for the rapid, microwave-assisted Suzuki coupling of a halogenated pyrimidine with a boronic acid.[2][6]
Materials:
-
Halogenated pyrimidine (e.g., iodo-pyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
10 mL microwave reactor vials with stir bars
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[2]
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[2]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[2]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.
Mandatory Visualization
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow for Suzuki Coupling
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki coupling reaction, from reaction setup to product purification.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
4-Iodo-6-methoxypyrimidine: A Versatile Intermediate in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-6-methoxypyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a wide array of biologically active molecules. The pyrimidine scaffold is a privileged structure found in numerous pharmaceuticals, owing to its ability to engage in various biological interactions. The strategic placement of an iodo group at the 4-position and a methoxy group at the 6-position of the pyrimidine ring offers distinct opportunities for selective functionalization, making it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition.
The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, and alkynyl moieties at this position, enabling the exploration of the chemical space around the pyrimidine core to optimize pharmacological activity. The methoxy group, on the other hand, can modulate the electronic properties of the ring and can also be a site for further modification, for instance, through demethylation followed by etherification or nucleophilic substitution.
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. Detailed protocols for key synthetic transformations are provided, along with visualizations of experimental workflows and relevant biological pathways.
Key Applications in Medicinal Chemistry
The versatility of this compound makes it a valuable intermediate in the synthesis of compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. A particularly significant application lies in the development of protein kinase inhibitors.
Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrimidine core is a common feature in many approved and investigational kinase inhibitors as it can mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase active site.
This compound is an ideal precursor for the synthesis of kinase inhibitors. The C4-position, functionalized via cross-coupling reactions, can be used to introduce substituents that occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.
Example Application: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
A prominent example of a kinase target where pyrimidine-based inhibitors have shown significant promise is the DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). In many cancers, tumor cells rely on efficient DNA repair mechanisms to survive the DNA damage induced by radiotherapy and certain chemotherapies. Inhibition of DNA-PK can therefore sensitize cancer cells to these treatments.
The potent and selective DNA-PK inhibitor, AZD7648, which has an IC50 of 0.6 nM, features a core structure that can be conceptually derived from a 6-methoxypyrimidine precursor.[1] The synthesis of such complex molecules often involves the strategic use of halogenated pyrimidines in cross-coupling reactions to build the desired molecular architecture. This compound represents a highly relevant starting material for the synthesis of analogues of AZD7648 and other DNA-PK inhibitors.
Signaling Pathway
Experimental Protocols
The following protocols provide detailed methodologies for key palladium-catalyzed cross-coupling reactions using this compound as a substrate. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methoxypyrimidine.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | >90 (expected) |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 8 | >85 (expected) |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF | 90 | 16 | >80 (expected) |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | >75 (expected) |
Note: Yields are hypothetical and based on typical outcomes for similar substrates. Actual yields may vary.
Protocol 2: Sonogashira Cross-Coupling
This protocol details the coupling of this compound with a terminal alkyne.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing the versatile building block, 4-iodo-6-methoxypyrimidine. The strategic placement of the iodo and methoxy groups on the pyrimidine ring allows for sequential and site-selective modifications, making it an ideal scaffold for the development of potent and selective kinase inhibitors. This document outlines a detailed synthetic strategy, experimental protocols for key reactions, and the biological context of a representative target, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).
Introduction to this compound in Kinase Inhibitor Synthesis
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in clinically approved kinase inhibitors. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an excellent starting point for inhibitor design. This compound offers two distinct points of reactivity: the iodo group at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties. The methoxy group at the 6-position, while less reactive, can be a site for nucleophilic aromatic substitution under more forcing conditions or can be retained to influence the electronic properties and solubility of the final compound. This dual functionality enables the construction of diverse chemical libraries for screening and optimization of kinase inhibitory activity.
A recent patent application (WO2023281417A1) has disclosed the use of a derivative of this compound in the synthesis of MAP4K1 inhibitors, highlighting the relevance of this scaffold in targeting novel kinases implicated in disease.[1]
Synthetic Strategy and Experimental Protocols
The general synthetic approach for constructing kinase inhibitors from this compound involves a two-step sequence:
-
Suzuki-Miyaura Cross-Coupling: Introduction of an aryl or heteroaryl group at the 4-position of the pyrimidine ring.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group on a coupled partner or further modification of the pyrimidine ring.
The following protocols provide detailed methodologies for these key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl group at the 4-position of the pyrimidine core.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-aminophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methoxypyrimidine.
Data Presentation
The following table summarizes representative quantitative data for pyrimidine-based kinase inhibitors targeting various kinases. While specific data for inhibitors directly synthesized from this compound is emerging, this table provides context for the potential potency of this compound class.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay IC₅₀ (nM) | Reference Compound |
| Hypothetical-Inhibitor-1 | MAP4K1 | < 100 | < 500 | Staurosporine |
| Compound 8h | PLK4 | 6.7 | - | Centrinone (3 nM) |
| Compound 12 | VEGFR-2 | - | 0.002 (inhibition of VEGFR-2 phosphorylation) | Semaxanib (0.24) |
| Compound 9 | EGFR | - | 0.005 (inhibition of EGFR phosphorylation) | Erlotinib (0.025) |
Note: Data for Hypothetical-Inhibitor-1 is extrapolated from patent literature. Data for other compounds are from related pyrimidine-based inhibitor studies for comparative purposes.[2][3]
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, highlighting the position of MAP4K1.
Caption: Simplified MAP4K1 signaling pathway and the point of inhibition.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis of a kinase inhibitor using this compound.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The distinct reactivity of the iodo and methoxy functionalities allows for a modular and efficient approach to the construction of diverse compound libraries. The provided protocols for Suzuki-Miyaura coupling and the general synthetic strategy offer a solid foundation for researchers to explore the potential of this scaffold in discovering new therapeutic agents targeting a range of kinases involved in human diseases. Further investigation into the structure-activity relationship of derivatives of this compound is warranted to develop potent and selective kinase inhibitors for clinical evaluation.
References
- 1. WO2023281417A1 - Pyrimidine compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 4-Iodo-6-methoxypyrimidine for Structure-Activity Relationship (SAR) Studies
Introduction
In the field of medicinal chemistry and drug discovery, the pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] 4-Iodo-6-methoxypyrimidine is a versatile and valuable building block for the synthesis of novel pyrimidine derivatives.[2] The presence of a highly reactive carbon-iodine (C-I) bond makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[3][4] This reactivity allows for the systematic introduction of a wide range of substituents at the 4-position, enabling comprehensive Structure-Activity Relationship (SAR) studies.
This document provides detailed protocols for three key derivatization reactions—Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination—to generate a library of 4-substituted-6-methoxypyrimidine analogs. These methods are fundamental for researchers aiming to explore the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Core Derivatization Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The high reactivity of the C-I bond in this compound allows these reactions to proceed under relatively mild conditions.[4]
-
Suzuki-Miyaura Coupling: Forms a C-C bond by coupling the iodo-pyrimidine with an organoboron compound (boronic acid or ester), ideal for synthesizing biaryl and heteroaryl structures.[5][6]
-
Sonogashira Coupling: Creates a C-C bond between the iodo-pyrimidine and a terminal alkyne, yielding substituted alkynes which are important motifs in many bioactive molecules.[4][7]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the iodo-pyrimidine with a primary or secondary amine, providing direct access to a wide array of arylamines.[8][9][10]
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the synthesis of 4-aryl-6-methoxypyrimidines.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate, water, brine
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.[3]
-
Add the palladium catalyst (3-5 mol%) to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-18 hours.[3][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methoxypyrimidine.[6]
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
This protocol details the synthesis of 4-alkynyl-6-methoxypyrimidines.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Solvent/Base (e.g., Triethylamine or DMF)
-
Inert gas (Argon or Nitrogen)
-
Celite
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).[11]
-
Evacuate the flask and backfill with an inert gas.
-
Add the anhydrous solvent/base (e.g., triethylamine) via syringe.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).[11]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent like ethyl acetate.[11]
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-alkynyl-6-methoxypyrimidine.[4]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is for the synthesis of 4-amino-6-methoxypyrimidine derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5-2.0 eq).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq) and the amine (1.2 eq) to the mixture.
-
Heat the reaction mixture, typically between 80-110 °C, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (usually 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-6-methoxypyrimidine derivative.
Visualizations: Workflows and Logic
Caption: General workflow for the derivatization of this compound.
Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.
Data Presentation: Representative SAR Data
To guide drug development, the synthesized derivatives are evaluated in biological assays to determine their activity. The results are compiled to establish an SAR. The table below presents hypothetical but representative data for a series of 4-substituted-6-methoxypyrimidine analogs tested for inhibitory activity against a target kinase.
Table 1: SAR of 4-Substituted-6-methoxypyrimidine Analogs against Target Kinase X
| Compound ID | R Group (at C4-position) | Synthesis Method | IC₅₀ (nM) |
| 1a | -H (from de-iodination) | - | >10,000 |
| 1b | Phenyl | Suzuki | 850 |
| 1c | 4-Fluorophenyl | Suzuki | 420 |
| 1d | 3-Aminophenyl | Suzuki | 150 |
| 1e | Phenylethynyl | Sonogashira | 95 |
| 1f | (Cyclohexyl)ethynyl | Sonogashira | 300 |
| 1g | Anilino | Buchwald-Hartwig | 75 |
| 1h | Morpholino | Buchwald-Hartwig | 210 |
| 1i | (4-Methyl)piperazinyl | Buchwald-Hartwig | 55 |
SAR Analysis Summary:
-
Substitution Requirement: Unsubstituted compound 1a is inactive, highlighting the necessity of a substituent at the C4-position.
-
Suzuki Derivatives: The introduction of a phenyl group (1b ) confers moderate activity. Electron-withdrawing (1c ) and electron-donating (1d ) groups on the phenyl ring enhance potency, with the amino group being particularly beneficial.
-
Sonogashira Derivatives: An aromatic alkyne (1e ) is more potent than an aliphatic one (1f ), suggesting a potential π-stacking interaction in the binding pocket.
-
Buchwald-Hartwig Derivatives: C-N linked substituents show significant potency. The anilino group (1g ) is highly effective. The basic nitrogen in the piperazinyl ring of 1i leads to the most potent compound in this series, possibly by forming a key salt bridge interaction with the target protein.
This systematic derivatization and subsequent biological evaluation allow researchers to build a robust understanding of the SAR, guiding the rational design of more potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 4-Iodo-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-6-methoxypyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of a methoxy group and a reactive iodo substituent at the C4 position allows for diverse and targeted functionalization. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), while the carbon-iodine bond is also amenable to transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This document provides detailed protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, thiols, and alcohols.
Reaction Mechanisms
The substitution of the iodo group on this compound can proceed through two primary mechanistic pathways, depending on the reaction conditions and the nature of the nucleophile.
1. Nucleophilic Aromatic Substitution (SNAr): This mechanism is a two-step addition-elimination process. The nucleophile attacks the electron-deficient C4 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the iodide leaving group is eliminated, restoring the aromaticity of the ring. This pathway is common for strong nucleophiles and can be promoted by thermal conditions.
2. Buchwald-Hartwig Amination (for Amine Nucleophiles): This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. The catalytic cycle involves the oxidative addition of the this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. This method is particularly useful for a broad range of amine nucleophiles under relatively mild conditions.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes representative reaction conditions for the nucleophilic substitution on this compound with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Method | Solvent | Base | Temperature (°C) | Time (h) |
| Amine | tert-butyl piperidin-4-ylcarbamate | Conventional Heating | NMP | Diisopropylethylamine | 130 | 16 |
| Amine | tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate | Buchwald-Hartwig | Toluene | NaOtBu | 100 | 16 |
| Thiol | 4-methoxythiophenol | Copper-Catalyzed C-S Coupling | DMF | K2CO3 | 120-130 | 3-24 |
| Alcohol | Phenol | Copper-Catalyzed C-O Coupling | Dioxane | K2CO3 | 110 | 12-24 |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (Conventional Heating)
This protocol describes the reaction of this compound with tert-butyl piperidin-4-ylcarbamate using conventional heating.[1][2]
Materials:
-
This compound
-
tert-butyl piperidin-4-ylcarbamate
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas
-
Reaction vial with a screw cap
-
Standard work-up and purification reagents and equipment (TLC, ethyl acetate, water, brine, magnesium sulfate, rotary evaporator, column chromatography apparatus)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv., e.g., 500 mg, 2.12 mmol).
-
Add tert-butyl piperidin-4-ylcarbamate (1.3 equiv., e.g., 550 mg, 2.75 mmol).
-
Add NMP as the solvent (e.g., 5 mL).
-
Add diisopropylethylamine (1.4 equiv., e.g., 383 mg, 2.96 mmol).
-
Purge the reaction mixture with argon or nitrogen for 15 minutes.
-
Seal the vial tightly and heat the reaction mixture to 130 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer and wash it twice with water, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(substituted-amino)-6-methoxypyrimidine.
Protocol 2: Buchwald-Hartwig Amination (Palladium-Catalyzed)
This protocol describes the palladium-catalyzed amination of this compound with tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate.
Materials:
-
This compound
-
tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Schlenk tube or sealed reaction vial
-
Standard work-up and purification reagents and equipment (DCM, water, magnesium sulfate, rotary evaporator, column chromatography apparatus)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add anhydrous toluene (e.g., 5 mL).
-
Add this compound (1.0 equiv., e.g., 391 mg, 1.66 mmol).
-
Add tert-butyl (8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (1.2 equiv.).
-
Add sodium tert-butoxide (1.4 equiv.).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring overnight (approximately 16 hours).
-
Monitor the reaction for completion using LC-MS or TLC.
-
After cooling to room temperature, dilute the reaction mixture with water (e.g., 20 mL).
-
Extract the aqueous phase with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude material by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to yield the desired product.
Protocol 3: Copper-Catalyzed C-S Coupling with a Thiol (Representative Protocol)
This protocol is a representative procedure for the copper-catalyzed coupling of this compound with a thiol, adapted from methods for similar halo-heterocycles.[3]
Materials:
-
This compound
-
Aryl or alkyl thiol (e.g., 4-methoxythiophenol)
-
Copper(I) iodide (CuI) or Copper(I) thiophene-2-carboxylate (CuTC)
-
Potassium carbonate (K2CO3)
-
Anhydrous DMF or DMSO
-
Argon or Nitrogen gas
-
Schlenk tube or sealed reaction vial
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the thiol (1.2 equiv.), the copper catalyst (e.g., CuTC, 0.4 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF or DMSO.
-
Seal the tube and heat the reaction mixture to 120-130 °C for 3-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Copper-Catalyzed C-O Coupling with an Alcohol/Phenol (Representative Protocol)
This protocol is a representative procedure for the Ullmann-type copper-catalyzed coupling of this compound with an alcohol or phenol.[1]
Materials:
-
This compound
-
Alcohol or phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or another suitable ligand)
-
Potassium carbonate (K2CO3)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
-
Schlenk tube
-
Standard work-up and purification equipment
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K2CO3 (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the alcohol or phenol (1.2-1.5 equiv.) and anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
References
The Role of 4-Iodo-6-methoxypyrimidine and its Analogs in the Synthesis of Novel Cancer Therapeutics
While direct applications of 4-Iodo-6-methoxypyrimidine in cancer research as a pharmacologically active agent are not extensively documented in publicly available literature, its structural motif is central to the development of potent anticancer compounds. This report details the synthetic utility of closely related di-functionalized pyrimidines, exemplified by 4-Chloro-6-(3-iodophenyl)pyrimidine, in the creation of targeted cancer therapies, particularly kinase inhibitors.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its ability to mimic endogenous nucleobases allows it to interact with a wide array of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Compounds like this compound and its analogs serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecules with tailored biological activities.
Synthetic Utility and Strategy
The strategic placement of two different halogen atoms on the pyrimidine ring, such as an iodo and a chloro group, allows for selective, sequential chemical modifications. This differential reactivity is a cornerstone of the synthetic strategy for building libraries of potential drug candidates. Typically, the more reactive iodo group is utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. Subsequently, the less reactive chloro group can undergo nucleophilic aromatic substitution to introduce various amine-containing fragments. This modular approach enables the systematic exploration of the chemical space around the pyrimidine core to optimize potency and selectivity for a specific biological target.
Application in Kinase Inhibitor Synthesis
A prime example of this synthetic strategy is the use of 4-Chloro-6-(3-iodophenyl)pyrimidine as a key intermediate in the synthesis of p38 MAP kinase inhibitors. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and is implicated in the progression of several cancers.
The following table summarizes the inhibitory activities of some representative pyrimidine-based kinase inhibitors against various cancer cell lines.
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) |
| 7b | Topo I & II | MCF-7 | 8.80 |
| 7t | Topo I & II | MCF-7 | 7.45 |
| NHTP23 | CK2 | - | 0.01 |
| NHTP25 | CK2 | - | 0.065 |
| NHTP33 | CK2 | - | 0.008 |
Note: The data for compounds 7b and 7t are from a study on 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. The data for NHTP compounds are from a study on 4-aminothieno[2,3-d]pyrimidines as protein kinase CK2 inhibitors.
Experimental Protocols
Synthesis of a Hypothetical p38 MAPK Inhibitor from 4-Chloro-6-(3-iodophenyl)pyrimidine
This protocol outlines a two-step synthesis of a potential p38 MAPK inhibitor, demonstrating the differential reactivity of the di-halogenated pyrimidine intermediate.
Step 1: Suzuki-Miyaura Cross-Coupling
This step involves the palladium-catalyzed coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine with a suitable boronic acid to introduce a new substituent at the iodo-position.
-
Materials:
-
4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)
-
Base (e.g., Na2CO3) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a dry reaction vessel, add 4-Chloro-6-(3-iodophenyl)pyrimidine, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled product.
-
Step 2: Nucleophilic Aromatic Substitution
This step involves the substitution of the chloro group with an amine.
-
Materials:
-
Product from Step 1 (1.0 eq)
-
Amine (e.g., cyclopropylamine) (1.5 eq)
-
Solvent (e.g., n-butanol or DMSO)
-
-
Procedure:
-
In a sealed tube, dissolve the product from Step 1 in the chosen solvent.
-
Add the amine.
-
Heat the mixture to 100-120°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the final kinase inhibitor.
-
Visualizations
The following diagrams illustrate the synthetic workflow and a targeted signaling pathway.
References
Application Notes and Protocols: 4-Iodo-6-methoxypyrimidine in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-iodo-6-methoxypyrimidine as a versatile building block in the synthesis of novel antimicrobial agents. While direct utilization of this specific starting material is not extensively documented in publicly available literature, its chemical functionalities offer promising avenues for the development of potent therapeutics against a range of microbial pathogens. This document outlines hypothetical, yet chemically feasible, synthetic strategies, potential mechanisms of action, and detailed experimental protocols to guide researchers in this area of drug discovery.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The emergence of multidrug-resistant (MDR) bacterial strains necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. This compound presents an attractive starting point for the synthesis of new pyrimidine-based antimicrobials due to its reactive sites amenable to chemical modification. The iodo group can be readily displaced or utilized in cross-coupling reactions, while the methoxy group can be a key pharmacophoric feature or a site for further functionalization.
Synthetic Strategies and Potential Applications
This compound can serve as a precursor for a variety of pyrimidine derivatives with potential antimicrobial activity. The primary synthetic routes involve the functionalization at the C4 position (via displacement of the iodo group) and potential modifications at the C6 position.
A key synthetic approach is the Suzuki cross-coupling reaction, which allows for the introduction of a wide range of aryl or heteroaryl substituents at the C4 position. These substituents can be tailored to interact with specific microbial targets.
Caption: Synthetic route via Suzuki coupling.
Another viable strategy is nucleophilic aromatic substitution (SNAr), where the iodo group is displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse functional groups.
Caption: Synthetic route via SNAr reaction.
Potential Mechanisms of Antimicrobial Action
Based on the known mechanisms of other antimicrobial pyrimidine derivatives, compounds synthesized from this compound could potentially exert their antimicrobial effects through various pathways. The specific mechanism will be highly dependent on the nature of the substituents introduced.
One of the most well-established mechanisms for pyrimidine-based antimicrobials is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[1] Folic acid is crucial for the synthesis of nucleic acids and certain amino acids. Inhibition of DHFR leads to the depletion of essential metabolites, ultimately causing bacterial cell death.
Another potential mechanism is the disruption of bacterial cell division. Some pyrimidine derivatives have been shown to inhibit FtsZ, a key protein involved in the formation of the Z-ring, which is essential for bacterial cytokinesis.[2] Inhibition of FtsZ polymerization and GTPase activity leads to a failure in cell division and subsequent cell death.
Caption: Potential antimicrobial mechanisms.
Quantitative Data Summary
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for a series of imagined compounds derived from this compound. These values are for illustrative purposes to demonstrate how data should be presented and are not based on actual experimental results for this specific scaffold.
| Compound ID | R-Group at C4 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| PYR-001 | 4-Fluorophenyl | 8 | 32 | >64 |
| PYR-002 | 3,4-Dichlorophenyl | 4 | 16 | 64 |
| PYR-003 | 2-Thienyl | 16 | 64 | >64 |
| PYR-004 | 4-Pyridyl | 8 | 8 | 32 |
| PYR-005 | Morpholino | 32 | >64 | >64 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol describes a general method for the synthesis of 4-aryl-6-methoxypyrimidines from this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and Na2CO3 (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the synthesis of 4-substituted-6-methoxypyrimidines.
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (5 mL) in a sealed tube.
-
Add the nucleophile (1.5 mmol) and DIPEA (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
Characterize the purified product by appropriate spectroscopic methods.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized pyrimidine derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 128 µg/mL).
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Conclusion
This compound is a promising, yet underexplored, starting material for the synthesis of novel antimicrobial agents. The synthetic versatility of this scaffold allows for the creation of diverse chemical libraries for screening against various microbial pathogens. The protocols and potential mechanisms outlined in these application notes provide a solid foundation for researchers to embark on the design and development of new pyrimidine-based therapeutics to combat the growing threat of antimicrobial resistance. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
References
- 1. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of 4-Iodo-6-methoxypyrimidine Derivatives
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1] The 4-iodo-6-methoxypyrimidine core represents a versatile starting point for the synthesis of diverse chemical libraries. The presence of the iodo group allows for further structural modifications through various cross-coupling reactions, while the methoxy group can influence the compound's solubility and interactions with biological targets. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying novel lead compounds for drug discovery.[2] These application notes provide detailed protocols for the high-throughput screening of this compound derivatives, with a focus on identifying potential kinase inhibitors and cytotoxic agents against cancer cell lines.
Data Presentation
While specific high-throughput screening data for a library of this compound derivatives is not extensively available in the public domain, the following table presents data for a structurally related compound, demonstrating the potential biological activity of this class of molecules. This data can serve as a benchmark for hit validation in screening campaigns.
Table 1: Biological Activity of a Representative Iodinated Pyrimidine Derivative
| Compound ID | Structure | Target/Assay | Cell Line | Activity (EC₅₀) | Reference |
| 5j | 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | D5 Receptor Agonist Activity (cAMP-based GloSensor assay) | HEK293T | 269.7 ± 6.6 nM | [3] |
Experimental Protocols
The following protocols are designed for high-throughput screening of a library of this compound derivatives to identify compounds with potential therapeutic applications.
Protocol 1: Primary High-Throughput Screening (HTS) - Cell Viability Assay
This protocol is designed for the primary screening of large compound libraries to identify "hits" that reduce cancer cell viability. A resazurin-based assay is a common and robust method for this purpose, measuring the metabolic activity of living cells.[4]
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer).[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[4]
-
384-well clear-bottom, black-walled microplates.[4]
-
Compound library of this compound derivatives dissolved in DMSO.
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS).[4]
-
Positive control (e.g., Staurosporine).[4]
-
Negative control (DMSO).[4]
-
Automated liquid handling system.[4]
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm).[4]
2. Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to the desired seeding density in complete medium. Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.[4]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.[4]
-
Compound Addition: Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium. Transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates using an automated liquid handler.[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.[4]
-
Assay Development: Add 5 µL of resazurin solution to each well.[4]
-
Incubation: Incubate the plates at 37°C for 2-4 hours, protected from light.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader.[4]
3. Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative control (DMSO-treated cells).
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., >50% inhibition).
Protocol 2: Secondary Assay - Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay is used to determine if the "hits" from the primary screen inhibit the activity of a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. An increase in ADP corresponds to kinase activity, and inhibition of this activity by a compound results in a decrease in ADP and a lower luminescent signal.
1. Materials and Reagents:
-
Purified recombinant protein kinase of interest.
-
Specific peptide substrate for the kinase.
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase assay buffer.
-
ATP.
-
Validated hit compounds from the primary screen.
-
384-well white-walled, clear-bottom microplates.
-
Plate reader capable of luminescence detection.
2. Procedure:
-
Compound Plating: Dispense serial dilutions of the hit compounds in DMSO into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the kinase, peptide substrate, and assay buffer to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Mandatory Visualization
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Iodo-6-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-iodo-6-methoxypyrimidine. The following information is designed to help diagnose and resolve common issues encountered during experimentation, leading to improved reaction efficiency and yield.
Troubleshooting Guide
Encountering challenges in your Suzuki coupling reaction with this compound is not uncommon. This guide addresses specific problems in a question-and-answer format to help you navigate potential pitfalls.
Q1: I am observing low or no conversion of my this compound starting material. What are the likely causes and how can I resolve this?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using palladium precatalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2] These ligands can help prevent catalyst inhibition by the nitrogen-containing heterocycle.
-
Catalyst Activity: Ensure the palladium source is active. If you are using a Pd(II) precatalyst, it needs to be effectively reduced in situ to the active Pd(0) species.[2] Also, confirm that your catalyst has not degraded due to improper storage or handling.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen.[1][2] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst decomposition and the promotion of side reactions.[1]
-
Base Selection: The choice of base is critical for the transmetalation step. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which can be more effective, especially with challenging substrates.[2]
-
Solvent Choice: The solubility of all reaction components is crucial. Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with a small amount of water to aid in the dissolution of the base.[1] If solubility is an issue, screening different solvents or increasing the reaction temperature might be necessary.[1]
Q2: My reaction is producing significant amounts of side products, such as the homocoupling of my boronic acid. How can I minimize this?
A2: The formation of homocoupled products is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[1]
Troubleshooting Steps:
-
Thorough Degassing: Before adding the catalyst, ensure your reaction mixture is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[1]
-
Stoichiometry Control: Using a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) can favor the desired cross-coupling reaction over homocoupling.
-
Catalyst Choice: Certain palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems can help identify one that minimizes this side reaction for your specific substrates.
Q3: I am struggling with the protodeboronation of my boronic acid, leading to a lower yield of the desired product. What can I do to prevent this?
A3: Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom. This is a significant side reaction, particularly with electron-deficient heteroaryl boronic acids.[1]
Troubleshooting Steps:
-
Use of Boronate Esters: Consider using a more stable boronate ester, such as a pinacol or MIDA ester, instead of the boronic acid. These are generally more resistant to protodeboronation.
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can help to minimize protodeboronation, as water can be a proton source for this side reaction.
-
Base Selection: The choice of base can influence the rate of protodeboronation. In some cases, using a milder base or carefully controlling the amount of base can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halopyrimidines in Suzuki coupling?
A1: The reactivity of the C-X bond in halopyrimidines follows the general trend of I > Br > Cl.[3] Therefore, this compound is expected to be more reactive than its bromo or chloro analogs, making the oxidative addition step of the catalytic cycle more facile.
Q2: Are there any specific safety precautions I should take when running this reaction?
A2: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous, so it is important to handle them in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will allow you to determine when the reaction has gone to completion and to check for the formation of any side products.
Data Presentation
The following table summarizes representative conditions for the Suzuki coupling of related halopyrimidines and halopyridines to provide a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
| 2-Bromo-4-iodopyridine | Arylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good yields with electron-rich boronic acids |
| 4-Halopyridines | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | Good to excellent for bromo and iodo derivatives |
Experimental Protocols
This protocol is a general guideline for the Suzuki coupling of this compound and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.
References
Technical Support Center: Suzuki Reactions of 4-Iodo-6-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-iodo-6-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki reactions with this compound?
A1: The most prevalent byproducts in Suzuki reactions of this compound are typically:
-
Homocoupling Product of the Boronic Acid/Ester: Formation of a symmetrical biaryl derived from the coupling of two boronic acid or ester molecules. This is often initiated by the presence of oxygen, which can oxidize the active Pd(0) catalyst.
-
Protodeboronation Product: The boronic acid or ester is converted back to its corresponding arene or heteroarene by replacement of the boronyl group with a hydrogen atom. This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water.[1]
-
Dehalogenated Starting Material (6-methoxypyrimidine): The iodine atom on the pyrimidine ring is replaced by a hydrogen atom. This can occur through various pathways, including protonolysis of the organopalladium intermediate.
Q2: How can I detect the formation of these byproducts in my reaction mixture?
A2: You can identify the presence of byproducts by analyzing the crude reaction mixture using standard analytical techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the mass of the expected product and potential byproducts.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile compounds and can help in identifying and quantifying byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can show characteristic signals for the desired product and byproducts like the dehalogenated 6-methoxypyrimidine or the homocoupled boronic acid product.
Q3: What is the role of the methoxy group on the pyrimidine ring?
A3: The methoxy group at the 6-position of the pyrimidine ring is an electron-donating group. This can influence the electronic properties of the pyrimidine ring, potentially affecting the rate of oxidative addition and the overall efficiency of the Suzuki coupling reaction. While electron-donating groups can sometimes make oxidative addition slower compared to electron-withdrawing groups, the high reactivity of the carbon-iodine bond generally ensures that the reaction proceeds.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and provides actionable steps for optimization.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield of Desired Product | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable to air and moisture. |
| 2. Inefficient Transmetalation | - Optimize the base. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective. - Ensure the base is finely powdered and dry. | |
| 3. Catalyst Inhibition | - The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this effect. | |
| Significant Formation of Homocoupling Byproduct | 1. Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Use of Pd(II) Pre-catalyst | - If using a Pd(II) source like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product. Consider adding a reducing agent or using a Pd(0) source. | |
| High Levels of Protodeboronation | 1. High Reaction Temperature | - Lower the reaction temperature and monitor the progress over a longer period. |
| 2. Prolonged Reaction Time | - Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. | |
| 3. Presence of Excess Water | - Use anhydrous solvents and dry reagents. While a small amount of water can sometimes be beneficial, excess water can promote protodeboronation. | |
| 4. Unstable Boronic Acid | - Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly under the reaction conditions. | |
| Formation of Dehalogenated Byproduct | 1. Source of Protons | - Ensure anhydrous conditions. - The source of the proton can be residual water or the solvent itself. |
| 2. Catalyst/Ligand Choice | - The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. Screening different ligands may be necessary. |
Experimental Protocols
Below is a general experimental protocol for the Suzuki coupling of this compound. This should be considered a starting point and may require optimization for specific substrates.
General Procedure for Suzuki Coupling:
-
Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.1 - 1.5 eq.), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq.).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., XPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, to achieve a concentration of ~0.1 M) via syringe. If an aqueous system is used, add the degassed water portion.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C). Microwave heating can also be employed to potentially reduce reaction times.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Diagrams
Caption: Common reaction pathways in the Suzuki coupling of this compound.
Caption: A troubleshooting workflow for optimizing Suzuki reactions.
References
Technical Support Center: 4-Iodo-6-methoxypyrimidine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the dehalogenation of 4-iodo-6-methoxypyrimidine during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 6-methoxypyrimidine. This byproduct consumes your starting material, reduces the yield of your desired coupled product, and can complicate purification. The pyrimidine ring is an electron-deficient system, which can make the C-I bond susceptible to cleavage under certain reaction conditions.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Several factors can contribute to dehalogenation:
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.
-
Catalyst System: The choice of palladium source and ligand is crucial. Highly active catalysts might favor the dehalogenation pathway if not properly optimized.
-
Solvent: Protic solvents or the presence of water can act as a hydrogen source for the dehalogenation reaction.
Q3: How can I detect if dehalogenation is occurring in my reaction?
A3: You can use standard analytical techniques to identify the dehalogenated byproduct, 6-methoxypyrimidine:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically have a different Rf value than your starting material and desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): You will observe a peak corresponding to the molecular weight of 6-methoxypyrimidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude reaction mixture, you will see characteristic signals for 6-methoxypyrimidine, distinct from your starting material and coupled product.
Troubleshooting Guide: Minimizing Dehalogenation
If you are experiencing significant dehalogenation of this compound, follow this troubleshooting guide. The key is to optimize the reaction conditions to favor the desired cross-coupling pathway over the dehalogenation side reaction.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following tables summarize the expected impact of different reaction parameters on the yield of the desired product versus the dehalogenated byproduct.
Table 1: Influence of Base on Suzuki-Miyaura Coupling
| Base | Expected Product Yield | Expected Dehalogenation | Comments |
| NaOtBu | Moderate to High | High | Strong alkoxide bases can act as hydride donors, leading to increased hydrodehalogenation. |
| K3PO4 | High | Low to Moderate | A weaker inorganic base that is often effective in Suzuki couplings with sensitive substrates. |
| K2CO3 | Moderate to High | Low | A commonly used and effective base for Suzuki reactions, generally associated with low dehalogenation. |
| Cs2CO3 | High | Low | Often provides excellent yields and is known to be effective in challenging coupling reactions. |
Table 2: Influence of Ligand on Cross-Coupling Reactions
| Ligand | Expected Product Yield | Expected Dehalogenation | Comments |
| PPh3 | Variable | Moderate to High | A standard ligand, but may not be optimal for electron-deficient substrates, potentially leading to slower reductive elimination and more side reactions. |
| XPhos | High | Low | A bulky, electron-rich Buchwald ligand that promotes rapid reductive elimination, minimizing dehalogenation. |
| SPhos | High | Low | Another effective Buchwald ligand with similar properties to XPhos, often used for challenging couplings. |
| dppf | Good to High | Low to Moderate | A bidentate ligand that can be effective in stabilizing the palladium catalyst and promoting the desired coupling. |
Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions with this compound, designed to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is optimized for minimizing dehalogenation by using a weaker inorganic base and a bulky, electron-rich phosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd2(dba)3 (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
K3PO4 (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K3PO4.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add Pd2(dba)3 and XPhos.
-
Add degassed, anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling (Copper-Free)
A copper-free protocol is recommended to avoid potential side reactions associated with copper(I) iodide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh3)4 (0.03 mmol, 3 mol%)
-
Triethylamine (Et3N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh3)4.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add degassed, anhydrous toluene via syringe.
-
Add triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-70 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol uses a bulky ligand and a suitable base to facilitate the C-N bond formation while minimizing dehalogenation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd2(dba)3 (0.02 mmol, 2 mol% Pd)
-
SPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) or Cesium Carbonate (Cs2CO3) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the amine, Pd2(dba)3, SPhos, and the base to a dry Schlenk tube.
-
Seal the tube, remove from the glovebox (if applicable), and add degassed, anhydrous toluene via syringe.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings with Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during Suzuki-Miyaura cross-coupling reactions with pyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with pyrimidine substrates often challenging?
A1: Suzuki couplings involving pyrimidines can be difficult for several reasons:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation and reduced catalytic activity.[1][2] This is particularly problematic with 2-substituted pyrimidines, a phenomenon often referred to as the "2-pyridyl problem" in Suzuki couplings.[2]
-
Substrate Reactivity: Chloropyrimidines, which are common starting materials, are less reactive than their bromo or iodo counterparts, making the oxidative addition step of the catalytic cycle more challenging.[3][4]
-
Side Reactions: Pyrimidine-containing starting materials can be prone to side reactions such as protodeboronation of the boronic acid, especially at higher temperatures and with certain bases.[3][5][6] Homocoupling of the boronic acid can also occur, reducing the yield of the desired product.[3]
Q2: Which type of palladium catalyst is generally recommended for difficult pyrimidine couplings?
A2: For challenging Suzuki couplings with pyrimidines, particularly with less reactive chlorides, highly active catalyst systems are often required. Traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, but modern pre-catalysts, especially those incorporating bulky, electron-rich phosphine ligands, generally provide better results.[2][5][7] Buchwald-type palladacycle pre-catalysts are often a good choice.[8]
Q3: What role do ligands play, and which ones are most effective for pyrimidine couplings?
A3: Ligands are crucial for stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst deactivation. For difficult pyrimidine couplings, sterically hindered and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos have proven to be very effective in these reactions.[1][2][7]
Q4: How does the choice of base and solvent impact the reaction?
A4: The base and solvent system is critical for the success of the Suzuki coupling. The base is required to activate the boronic acid for the transmetalation step.[9] For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[4] The choice of solvent influences the solubility of the reactants and the stability of the catalytic species. Common solvents include 1,4-dioxane, toluene, and THF, often with the addition of water.[10][11]
Q5: Can microwave irradiation be beneficial for these reactions?
A5: Yes, microwave-assisted procedures can be highly effective for difficult Suzuki couplings with pyrimidines. Microwave heating can significantly reduce reaction times (often to minutes), improve yields, and enhance reproducibility, sometimes even with lower catalyst loadings.[1][3][10][12]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Conversion | Catalyst Inactivity/Inhibition: The palladium catalyst may be deactivated by coordination with the pyrimidine nitrogen atoms or may not be in its active Pd(0) state.[1][2] | * Switch to a more robust catalyst system: Use a pre-formed Pd(0) catalyst or a palladacycle pre-catalyst with a bulky, electron-rich ligand like SPhos or XPhos.[1][2] * Increase reaction temperature: This can help overcome the activation energy for oxidative addition, especially with chloropyrimidines.[2] * Screen different bases: A stronger base like K₃PO₄ may be required to facilitate transmetalation.[2] |
| Significant Side Product Formation (e.g., Protodeboronation) | Decomposition of Boronic Acid: The boronic acid may be unstable under the reaction conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3][5][6] | * Use a more stable boron source: Consider using a boronate ester (e.g., pinacol ester) or a trifluoroborate salt instead of the boronic acid.[6] * Lower the reaction temperature: Higher temperatures can accelerate protodeboronation.[6] * Optimize the base: Use a weaker base if a strong base is suspected to be promoting the side reaction.[6] * Use fresh, high-purity boronic acid. [3] |
| Reaction Works for Some Substrates but Not Others | Electronic and Steric Effects: The electronic properties of both the pyrimidine and the boronic acid, as well as steric hindrance, can significantly impact reactivity.[3] | * Electron-withdrawing groups on the boronic acid can slow down transmetalation. [5] * Sterically hindered (e.g., ortho-substituted) boronic acids may require more forcing conditions or specialized ligands. * Electron-donating groups on the pyrimidine can sometimes decrease reactivity. [2] |
| Sluggish Reaction with Chloropyrimidines | Low Reactivity of C-Cl Bond: The carbon-chlorine bond is stronger and less reactive in oxidative addition compared to C-Br or C-I bonds.[3][4] | * Employ a highly active catalyst system: Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary.[2][7] * Use higher reaction temperatures or microwave irradiation. [2][3] * Consider using a nickel-based catalyst, which can be more effective for aryl chlorides. [12] |
Data Presentation: Catalyst and Ligand Performance
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [3]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, catalyst, base, and solvent at a specified temperature and time.
Table 2: Comparison of Buchwald-Type Ligands for the Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid [5]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
Note: While this data is for a chloropyridine substrate, the trends are often applicable to challenging chloropyrimidine couplings.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine[1][12]
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol)
-
K₂CO₃ (1.5 mmol)
-
Degassed 1,4-dioxane and water (2:1 v/v, 6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine, the boronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of a Halopyrimidine using a Buchwald-Type Pre-catalyst[5]
Materials:
-
Halopyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyrimidine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in pyrimidine Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 4-Iodo-6-methoxypyrimidine in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of derivatives of 4-iodo-6-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The primary side reactions encountered with this compound in common cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations include:
-
Dehalogenation: The most prevalent side reaction is the reduction of the C-I bond, leading to the formation of 6-methoxypyrimidine. This can be caused by various factors, including the presence of reducing agents, reaction temperature, and the nature of the catalyst and base used.
-
Homocoupling: Dimerization of the starting material or the coupling partner can occur, leading to the formation of symmetrical biaryls or diynes. This is particularly common in Sonogashira reactions, where oxidative coupling of the terminal alkyne can be a significant competing pathway.
-
Hydrolysis: The methoxy group on the pyrimidine ring can be susceptible to hydrolysis under certain conditions, particularly with prolonged reaction times or in the presence of strong acids or bases, leading to the formation of the corresponding pyrimidone derivative.
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be protonated and cleaved from the boron atom before transmetalation to the palladium catalyst can occur, resulting in the formation of an arene byproduct.[1]
Q2: Why is dehalogenation a significant issue with this compound?
A2: The carbon-iodine bond is relatively weak and susceptible to cleavage. In palladium-catalyzed reactions, β-hydride elimination from palladium-hydride species, which can form from various sources in the reaction mixture, can lead to the reduction of the aryl iodide.[2][3] The electron-deficient nature of the pyrimidine ring can also influence the stability of the C-I bond.
Q3: What causes the formation of homocoupling byproducts in my reaction?
A3: Homocoupling byproducts can arise from several pathways depending on the reaction type. In Suzuki couplings, the oxidative addition of two molecules of the aryl halide to the palladium catalyst can lead to the formation of a biaryl product.[4] In Sonogashira reactions, the copper co-catalyst can promote the oxidative dimerization of the terminal alkyne (Glaser coupling).[5]
Troubleshooting Guides
Issue 1: Low yield of the desired product and significant formation of 6-methoxypyrimidine (Dehalogenation).
This is a common issue and can be addressed by carefully optimizing the reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
-
Use a catalyst system that favors reductive elimination over other pathways. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands can promote the desired C-N bond formation.[6]
-
Ensure the palladium catalyst is not being reduced to palladium black, which can be inactive or promote side reactions.[4]
-
-
Base Selection:
-
Use a weaker, non-nucleophilic base if possible. Strong bases can sometimes promote decomposition of the starting material or catalyst.
-
Ensure the base is anhydrous, as water can be a proton source for dehalogenation.
-
-
Solvent and Temperature:
-
Use anhydrous and degassed solvents to minimize sources of protons and oxygen.
-
Run the reaction at the lowest effective temperature to minimize thermal decomposition and side reactions.
-
Experimental Protocol: Minimizing Dehalogenation in a Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common and often effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Moderately strong, non-nucleophilic bases. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O (degassed) | Common solvent systems for Suzuki reactions. |
| Temperature | 80-100 °C | Lower end of the typical temperature range to minimize side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and reagents. |
// Nodes start [label="Low Yield & High Dehalogenation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Optimize Catalyst & Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Select Appropriate Base", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Adjust Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; ligand [label="Use Bulky, Electron-Rich Ligands\n(e.g., XPhos, SPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_state [label="Monitor for Pd Black Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; base_strength [label="Use Weaker, Non-nucleophilic Base\n(e.g., K2CO3, Cs2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; anhydrous_base [label="Ensure Anhydrous Base", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Use Anhydrous & Degassed Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Lower Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Improved Yield of Desired Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> catalyst; start -> base; start -> conditions; catalyst -> ligand; catalyst -> pd_state; base -> base_strength; base -> anhydrous_base; conditions -> solvent; conditions -> temperature; ligand -> end; pd_state -> end; base_strength -> end; anhydrous_base -> end; solvent -> end; temperature -> end; } GV_CAPTION_1
Caption: Troubleshooting workflow for dehalogenation side reactions.
Issue 2: Formation of significant homocoupling byproducts.
Homocoupling can compete with the desired cross-coupling reaction, reducing the yield of the target molecule.
Troubleshooting Steps:
-
Reaction Stoichiometry:
-
Use a slight excess of the boronic acid (1.1-1.2 equivalents) in Suzuki reactions to favor the cross-coupling pathway.
-
In Sonogashira reactions, slow addition of the terminal alkyne can help to minimize its self-coupling.
-
-
Catalyst and Co-catalyst Concentration:
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Ensure a truly inert atmosphere, as oxygen can promote oxidative homocoupling, particularly of alkynes.[5]
-
Experimental Protocol: Minimizing Alkyne Homocoupling in a Sonogashira Reaction
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A standard catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (0.5-2 mol%) | Use the lower end of the concentration range to minimize homocoupling. |
| Base | Et₃N or DIPEA | Amine bases are typically used in Sonogashira reactions. |
| Solvent | THF or DMF (anhydrous and degassed) | Common polar aprotic solvents for this reaction. |
| Temperature | Room Temperature to 50 °C | Milder conditions can reduce the rate of homocoupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidative homocoupling. |
// Nodes start [label="Significant Homocoupling Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stoichiometry [label="Adjust Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Modify Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; boronic_acid [label="Slight Excess of Boronic Acid\n(Suzuki)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkyne_addition [label="Slow Addition of Alkyne\n(Sonogashira)", fillcolor="#F1F3F4", fontcolor="#202124"]; copper [label="Minimize or Eliminate Cu(I)\n(Sonogashira)", fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Lower Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; atmosphere [label="Ensure Strictly Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Increased Yield of Cross-Coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> stoichiometry; start -> catalyst; start -> conditions; stoichiometry -> boronic_acid; stoichiometry -> alkyne_addition; catalyst -> copper; conditions -> temperature; conditions -> atmosphere; boronic_acid -> end; alkyne_addition -> end; copper -> end; temperature -> end; atmosphere -> end; } GV_CAPTION_2
Caption: Strategies to minimize homocoupling side reactions.
Issue 3: Presence of a byproduct corresponding to the hydrolysis of the methoxy group.
The methoxy group can be cleaved under harsh reaction conditions, leading to the formation of a pyrimidone byproduct.
Troubleshooting Steps:
-
Control of pH:
-
Avoid strongly acidic or basic conditions if possible. If a strong base is required for the coupling reaction, consider using a base that is less likely to act as a nucleophile.
-
-
Reaction Time and Temperature:
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote hydrolysis.
-
Lowering the reaction temperature can also help to minimize this side reaction.
-
-
Workup Procedure:
-
During the aqueous workup, neutralize the reaction mixture promptly to avoid acid- or base-catalyzed hydrolysis of the product.
-
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical yield data for a Suzuki coupling reaction with this compound under different conditions, illustrating the impact of reaction parameters on the formation of side products.
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) | Homocoupling (%) |
| 1 | K₂CO₃ | 80 | 85 | 10 | 5 |
| 2 | K₂CO₃ | 100 | 75 | 20 | 5 |
| 3 | NaOEt | 80 | 60 | 30 | 10 |
| 4 | K₃PO₄ | 80 | 90 | 5 | 5 |
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Iodo-6-methoxypyrimidine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-iodo-6-methoxypyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: Common impurities can include unreacted starting materials, such as 4,6-dihydroxypyrimidine or 4-chloro-6-methoxypyrimidine, and byproducts from side reactions. Depending on the synthetic route, these may include isomers or related pyrimidine structures with minor structural differences, which can present separation challenges due to similar polarities.
Q2: Which purification techniques are most effective for this compound derivatives?
A2: The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
-
Recrystallization is a cost-effective method for large-scale purification, particularly if a suitable solvent that effectively differentiates the solubility of the product from its impurities can be found.
-
Flash Column Chromatography is highly effective for separating compounds with different polarities and is suitable for both small and medium-scale purifications.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the highest resolution and is ideal for achieving very high purity, especially for challenging separations of closely related impurities or for final purification steps.
Q3: How can I determine the appropriate solvent system for column chromatography?
A3: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC) analysis. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation from all impurities. Common solvent systems for pyrimidine derivatives include mixtures of non-polar solvents like hexanes or petroleum ether with more polar solvents such as ethyl acetate or dichloromethane.
Q4: My this compound derivative appears to be unstable on silica gel. What are my options?
A4: If your compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives. Another approach is to deactivate the silica gel by treating it with a small amount of a basic modifier, such as triethylamine, added to the mobile phase. Alternatively, reverse-phase chromatography using a C18 stationary phase can be employed.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.
Recrystallization Issues
Question: My compound fails to crystallize from the chosen solvent.
Answer:
-
Solution is not supersaturated: The concentration of your compound in the solvent may be too low. Try evaporating some of the solvent to increase the concentration.
-
Compound is too soluble: If the compound is highly soluble in the chosen solvent even at low temperatures, you can try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes turbid, then allow it to cool slowly.
-
Incorrect solvent: You may need to screen for a different solvent or a mixture of solvents.
Question: The purified crystals are colored, but the pure compound should be colorless.
Answer:
-
Colored impurities are co-crystallizing: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.
Column Chromatography Issues
Question: I am unable to separate my target compound from a closely eluting impurity.
Answer:
-
Optimize the mobile phase: Try using a solvent system with a lower overall polarity and perform a gradient elution, starting with a low polarity and gradually increasing it. Adding a small amount of a third solvent can sometimes improve selectivity.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a reverse-phase C18 silica gel.
Question: The compound is streaking or tailing on the TLC plate and the column.
Answer:
-
Compound is too polar for the mobile phase: Increase the polarity of the eluent. For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape.
-
Sample is overloaded: Ensure you are not loading too much crude material onto the column.
Preparative HPLC Issues
Question: I am observing poor peak shape (broadening or tailing) in my preparative HPLC run.
Answer:
-
Column overload: Reduce the amount of sample injected onto the column.
-
Inappropriate sample solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, use the minimum volume required.
-
Secondary interactions: For basic pyrimidine derivatives, interactions with residual silanol groups on the stationary phase can cause tailing. Using a mobile phase additive like formic acid or trifluoroacetic acid (0.1%) can suppress these interactions and improve peak shape.
Data Presentation
The following table summarizes the expected quantitative data from various purification methods for this compound derivatives. These values are based on typical results for structurally similar compounds and a reported purity for the target compound.[1]
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Advantages | Key Disadvantages |
| Recrystallization | 80-90% | >98% | 60-80% | Scalable, cost-effective, simple setup. | Potential for lower yield, less effective for complex impurity profiles. |
| Column Chromatography | 80-90% | >97%[1] | 70-90% | High resolution for moderately different compounds, good capacity. | More time-consuming and requires more solvent than recrystallization. |
| Preparative HPLC | 90-95% | >99% | 80-95% | Highest resolution, ideal for difficult separations. | Lower capacity, more expensive solvents and equipment. |
Note: The expected yield and purity can vary significantly depending on the specific derivative, the nature and amount of impurities, and the optimization of the purification protocol.
Experimental Protocols
Method 1: Recrystallization
Objective: To purify crude this compound derivatives by recrystallization.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Method 2: Flash Column Chromatography
Objective: To purify crude this compound derivatives using flash column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and apply pressure to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Method 3: Preparative HPLC
Objective: To obtain high-purity this compound derivatives using preparative HPLC.
Materials:
-
Partially purified this compound derivative
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Mobile phase modifier (e.g., formic acid or trifluoroacetic acid)
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
Procedure:
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase conditions.
-
Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.
-
Purification: Inject the sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase by rotary evaporation or lyophilization to obtain the final product.
Mandatory Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound derivatives.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Overcoming Reactivity Challenges with 4-Iodo-6-methoxypyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the low reactivity of 4-iodo-6-methoxypyrimidine in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?
A1: The pyrimidine ring's electron-deficient nature, due to the presence of two nitrogen atoms, can lead to several challenges. The nitrogen lone pairs can coordinate to and deactivate the palladium catalyst, hindering the catalytic cycle.[1][2] This can result in low or no conversion of the starting material.
Q2: Which cross-coupling reactions are typically performed with this compound?
A2: The most common cross-coupling reactions for functionalizing this scaffold include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are crucial for forming carbon-carbon and carbon-nitrogen bonds, which are essential in the synthesis of many pharmaceutical compounds.[3][4][5]
Q3: Can Nucleophilic Aromatic Substitution (SNAr) be performed on this compound?
A3: While the iodine atom is a good leaving group, SNAr reactions on electron-deficient rings like pyrimidine are feasible.[6][7] However, the reactivity can be influenced by the position of the leaving group and the nature of the nucleophile. For pyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[8] The methoxy group at the C6 position is an electron-donating group, which might slightly reduce the reactivity towards SNAr compared to pyrimidines with electron-withdrawing groups.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of this compound.
-
Formation of side products, such as homocoupling of the boronic acid or protodeboronation.[9]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The nitrogen atoms in the pyrimidine ring can inhibit the palladium catalyst.[1] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the metal center and enhance its activity.[2][10] |
| Suboptimal Base | The choice of base is critical for the transmetalation step. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. K₃PO₄ in 1,4-dioxane has been reported to give good yields in similar systems.[1] |
| Inappropriate Solvent | The solvent affects the solubility of reagents and the stability of the catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often effective.[11] |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed to completion. Most Suzuki couplings with pyrimidine derivatives are conducted between 70-110 °C.[1][3] |
| Impure Reactants | Impurities in the boronic acid or the iodo-pyrimidine can poison the catalyst. Ensure the purity of all starting materials.[12] |
Issue 2: Poor Performance in Sonogashira Coupling
Symptoms:
-
Incomplete consumption of starting materials.
-
Formation of significant amounts of Glaser-Hay homocoupling byproduct of the alkyne.[13]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Copper Co-catalyst Issues | While CuI is a common co-catalyst, it can also promote alkyne homocoupling.[13] Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst/ligand system. |
| Base Incompatibility | An appropriate base is needed to deprotonate the terminal alkyne. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[13] |
| Oxygen Sensitivity | Sonogashira couplings should be performed under an inert atmosphere (Nitrogen or Argon) as oxygen can promote the homocoupling of the alkyne.[14] |
| Solvent Choice | Solvents like acetonitrile, THF, or DMF are typically used. The choice can influence the reaction rate and yield.[5] |
Issue 3: Challenges in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion to the desired amine product.
-
Side reactions such as hydrodehalogenation of the this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Catalyst System | The choice of palladium precursor and ligand is crucial. Use sterically hindered and electron-rich ligands like those developed by Buchwald (e.g., XPhos, SPhos) or Hartwig.[4][15] Bidentate phosphine ligands like BINAP or DPEPhos can also be effective. |
| Incorrect Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[16] |
| Solvent Effects | Aprotic, non-polar solvents like toluene or xylene are often preferred to minimize side reactions like beta-hydride elimination.[16] |
| Amine Reactivity | Primary and secondary aliphatic or aromatic amines can be used. The reactivity can vary, and optimization of conditions for a specific amine may be necessary.[15] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1–1.5 eq)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)[17]
-
Base (e.g., K₂CO₃, 2.0–3.0 eq)[17]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[17]
-
Schlenk flask or microwave vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[3]
-
Add the palladium catalyst.[3]
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80–110 °C and stir for 2–24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Copper(I) iodide (CuI, 1–10 mol%)
-
Base (e.g., Triethylamine, 2.0–3.0 eq)
-
Solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50–70 °C for 2–24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with an amine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine (1.1–1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1–2 mol%)
-
Ligand (e.g., XPhos, 2–4 mol%)
-
Base (e.g., NaOtBu, 1.5–2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Glovebox or Schlenk line
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80–110 °C for 4–24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. ijnc.ir [ijnc.ir]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig_reaction [chemeurope.com]
- 17. mdpi.com [mdpi.com]
Stability of 4-Iodo-6-methoxypyrimidine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-6-methoxypyrimidine. The information is designed to address common challenges encountered during its use in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity and stability of this compound?
This compound is a highly reactive building block for organic synthesis. The reactivity is primarily dictated by the carbon-iodine (C-I) bond and the electronic nature of the pyrimidine ring.
-
Reactivity of the C-I Bond: The C-I bond is the most labile among the carbon-halogen bonds, following the general reactivity trend of I > Br > Cl > F. This high reactivity makes it an excellent substrate for various cross-coupling reactions, often allowing for milder reaction conditions compared to its bromo or chloro analogs.
-
Positional Reactivity: The iodine atom is at the 4-position of the pyrimidine ring. Generally, the reactivity of halogens on the pyrimidine ring follows the order C4(6) > C2 > C5. The C4 position is highly activated towards nucleophilic substitution and oxidative addition in cross-coupling reactions due to the electron-withdrawing nature of the pyrimidine nitrogens.
-
Stability of the Methoxy Group: The 6-methoxy group is generally stable under neutral and basic conditions commonly employed in cross-coupling reactions. However, strong acidic conditions, particularly with Lewis acids, could potentially lead to the cleavage of the methoxy group.
Q2: What are the most common side reactions to be aware of when using this compound in palladium-catalyzed cross-coupling reactions?
Several side reactions can occur, leading to reduced yields of the desired product. The most common include:
-
Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of 6-methoxypyrimidine. This can be promoted by the presence of hydride sources in the reaction mixture (e.g., from solvents or reagents) and is a common issue with highly reactive aryl iodides.
-
Homocoupling: Dimerization of the coupling partners can occur. For instance, in Suzuki reactions, the boronic acid can homocouple to form a biaryl species. This is often more prevalent if the reaction conditions are not optimal, particularly in the presence of oxygen.
-
Decomposition of the Catalyst: The palladium catalyst can precipitate as palladium black, especially at high temperatures, leading to a decrease in catalytic activity and incomplete conversion.
Q3: How should this compound be stored?
To ensure its stability and reactivity, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Iodides can be sensitive to light and air, which may lead to gradual decomposition.
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation. Consider using a pre-catalyst for more reliable activation. |
| Inappropriate Ligand | The choice of ligand is crucial. For challenging couplings, screen different phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands are often effective for cross-coupling reactions. |
| Incorrect Base | The strength and type of base can significantly impact the reaction. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig and Sonogashira reactions, stronger bases like NaOtBu or LiHMDS may be necessary. Ensure the base is anhydrous where required. |
| Low Reaction Temperature | While this compound is reactive, some cross-coupling reactions may still require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
| Poor Solvent Quality | Use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst and lead to side reactions. |
Issue 2: Formation of Significant Amounts of 6-methoxypyrimidine (Hydrodehalogenation Product)
| Possible Cause | Suggested Solution |
| Hydride Source in Solvent | Use high-purity, anhydrous, and peroxide-free solvents. Avoid solvents that can act as hydride donors at elevated temperatures. |
| Inappropriate Base | Some bases can promote hydrodehalogenation. If this is a major issue, consider screening alternative bases. For example, in some cases, inorganic bases may be preferable to organic amine bases. |
| Sub-optimal Ligand | The ligand can influence the relative rates of the desired cross-coupling versus hydrodehalogenation. Experiment with different ligands to find one that favors the desired reaction pathway. |
Issue 3: Difficulty in Purifying the Product from Unreacted Starting Material
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Optimize the reaction conditions (catalyst, ligand, base, temperature, time) to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS. |
| Similar Polarity of Product and Starting Material | If the product and starting material have similar polarities, purification by column chromatography can be challenging. Consider using a different solvent system for chromatography or exploring alternative purification techniques like recrystallization or preparative HPLC. |
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Reagents and Materials:
| Reagent/Material | Typical Amount (equivalents) |
| This compound | 1.0 |
| Arylboronic Acid | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O) | - |
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Reagents and Materials:
| Reagent/Material | Typical Amount (equivalents) |
| This compound | 1.0 |
| Terminal Alkyne | 1.1 - 1.5 |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 0.02 - 0.05 |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 |
| Base (e.g., Triethylamine, Diisopropylamine) | 2.0 - 3.0 |
| Solvent (e.g., THF, DMF) | - |
Procedure:
-
To a dry reaction flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Reagents and Materials:
| Reagent/Material | Typical Amount (equivalents) |
| This compound | 1.0 |
| Amine | 1.1 - 1.5 |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.05 |
| Ligand (e.g., XPhos, RuPhos) | 0.02 - 0.10 |
| Base (e.g., NaOtBu, Cs₂CO₃) | 1.2 - 2.0 |
| Solvent (e.g., Toluene, Dioxane) | - |
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the ligand to a dry reaction vessel.
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound, the amine, and the base.
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for the specified time (4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low conversion issues.
Caption: Factors influencing the stability of this compound.
Technical Support Center: Synthesis of Pyrimidine-Based Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of pyrimidine-based inhibitors. The content is structured in a question-and-answer format to directly address specific experimental challenges.
General Troubleshooting Workflow
Before diving into specific issues, a general workflow can help systematically diagnose and resolve synthesis problems. This process begins with an unexpected result and flows through a logical sequence of checks and optimizations.
Caption: A general workflow for troubleshooting pyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common problems encountered during the synthesis of pyrimidine derivatives, such as those produced by the Biginelli or Pinner reactions.
Problem 1: Low or No Product Yield
Question: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but I am getting a very low yield. What are the possible reasons and how can I improve it?
Answer: Low yields are a common issue in multicomponent reactions like the Biginelli synthesis.[1] Several factors can be responsible, from catalyst choice to reaction conditions.
Potential Causes & Solutions:
-
Catalyst Choice & Activity: The reaction is acid-catalyzed. While classical methods use strong acids like HCl, these can lead to harsh conditions and side reactions.[1] Using milder Lewis acids (e.g., Yb(OTf)₃, InCl₃) or solid acid catalysts can significantly improve yields and simplify the workup process.[2][3] Ensure your catalyst is active; reusable catalysts may need regeneration.[4]
-
Reaction Temperature: Temperature is a critical parameter. While some reactions work at room temperature, heating is often required to drive the reaction to completion.[3] Optimization studies often find temperatures between 80°C and 100°C to be optimal, though this is substrate-dependent.[1]
-
Solvent Conditions: The choice of solvent affects reactant solubility and reaction rates.[4] Although ethanol is traditionally used, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields.[1][2]
-
Reactant Purity & Stoichiometry: Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea) can inhibit the reaction.[3][4] Using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can often improve yields.[5]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time, which can range from minutes to several hours.[1]
Table 1: Effect of Catalyst and Conditions on Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl (cat.) | Ethanol | Reflux | 4 | 20-60 |
| Yb(OTf)₃ (2 mol%) | None | 100 | 0.5 - 1 | >90[2] |
| InCl₃ (15 mol%) | THF | 65 | 10 - 12 | ~90[2] |
| Microwave | None | 100-130 | 0.25 | >95[2] |
| Note: Yields are representative and highly dependent on the specific substrates used. |
Problem 2: Presence of Significant Side Products
Question: My Biginelli reaction produced a yellow, fluorescent byproduct instead of the expected product. What is it and how can I avoid it?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pathway.[4]
Mitigation Strategies:
-
Control Temperature: Higher temperatures favor the competing Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[4]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4]
-
Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, which is required for the side reaction.[4]
-
Suppress Knoevenagel Condensation: Another common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester.[5] Using a slight excess of urea can push the equilibrium toward the desired reaction pathway.[5]
Caption: Competing reaction pathways in the Biginelli synthesis.
Problem 3: Difficulty in Product Purification
Question: I'm struggling to purify my crude pyrimidine product. What are the best techniques?
Answer: Purification can be challenging due to the basic nature of the pyrimidine ring and the potential for closely related impurities. The choice of method depends on the product's physical state and the nature of the impurities.[6][7]
Recommended Purification Techniques:
-
Recrystallization: This is a cost-effective and fundamental technique for purifying solid compounds. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[6][7] Common solvents include ethanol, acetone, and mixtures like ethyl acetate/hexane.[7]
-
Flash Column Chromatography: This is a rapid and widely used technique for separating compounds based on polarity.[6]
-
Pro-Tip: The basicity of pyrimidines can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, like triethylamine (0.1-1%), to the eluent.[8]
-
-
Preparative HPLC: For obtaining highly pure compounds or for separating difficult mixtures, preparative High-Performance Liquid Chromatography (HPLC) is an excellent choice, often using a C18 stationary phase.[6]
-
Acid-Base Extraction: The basic nitrogen atoms on the pyrimidine ring allow for selective extraction. You can use a dilute acid wash (e.g., 1M HCl) to protonate the pyrimidine, moving it to the aqueous layer and leaving non-basic impurities in the organic layer.[8] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]
Table 2: Comparison of Common Purification Methods
| Technique | Principle | Best For | Pros | Cons |
| Recrystallization | Differential solubility | Crystalline solids | High purity, scalable, low cost | Can have low recovery, requires screening of solvents |
| Column Chromatography | Differential polarity | Most mixtures | Versatile, good separation | Can be time-consuming, uses large solvent volumes |
| Preparative HPLC | High-resolution separation | Challenging separations, final purification | Excellent purity, automated | Expensive, limited sample load |
| Acid-Base Extraction | Acidity/Basicity | Separating from neutral impurities | Fast, simple, inexpensive | Only works for basic compounds, may form emulsions |
Key Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Derivative
This section provides a representative protocol for the synthesis of a substituted 2,4-diaminopyrimidine, a common core in many kinase inhibitors. This procedure is adapted from published methods for the synthesis of 2,4-diamino-6-substituted pyrimidines.[9]
Objective: To synthesize (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine.
Materials:
-
(R)-2,3-isopropylideneglycerol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dry Dimethyl sulfoxide (DMSO)
-
2,4-Diamino-6-chloropyrimidine
Procedure:
-
Prepare Nucleophile: Under an argon atmosphere, add NaH (0.20 g, 5.0 mmol) to a solution of (R)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in dry DMSO (5 mL).
-
Stir: Stir the mixture at room temperature for 1 hour to generate the alkoxide nucleophile.
-
Add Pyrimidine: Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) to the reaction mixture.
-
Heat: Heat the reaction to 90 °C and stir for 8 hours. Monitor the reaction progress by TLC.
-
Quench & Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by pouring it into ice water.
-
Extract: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purify: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the final product.
Caption: Experimental workflow for a nucleophilic substitution reaction.
Signaling Pathway Context: Pyrimidine Inhibitors
Many pyrimidine-based inhibitors target key enzymes in cellular signaling pathways, such as kinases involved in cell growth and proliferation. For example, some inhibitors target enzymes in the de novo pyrimidine synthesis pathway itself, which is crucial for creating the building blocks of DNA and RNA.[10] Blocking this pathway can halt the proliferation of rapidly dividing cells, a key strategy in cancer therapy.[10]
Caption: Inhibition points in the de novo pyrimidine synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine, Pyrimidine Metabolism, Disorders – biochemistry [uw.pressbooks.pub]
Validation & Comparative
Unveiling the Potential: A Comparative Guide to the Biological Screening of Novel 4-Iodo-6-methoxypyrimidine Compounds
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of the biological activities of emerging 4-Iodo-6-methoxypyrimidine derivatives and related pyrimidine analogs, with a focus on their potential as anticancer agents and kinase inhibitors. Experimental data from various studies are summarized to offer a clear comparison with alternative compounds.
The strategic placement of an iodo group at the 4-position and a methoxy group at the 6-position of the pyrimidine ring offers a unique chemical scaffold for developing targeted therapies. The iodo substituent provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse compound libraries. The pyrimidine core itself is a privileged structure in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions within the ATP-binding pockets of various kinases.[1][2]
Comparative Anticancer Activity
Recent research has highlighted the potent antiproliferative activities of pyrimidine derivatives, particularly their role as colchicine binding site inhibitors, which disrupt microtubule polymerization and lead to mitotic death in cancer cells.[3][4] While specific screening data for a series of novel this compound compounds is emerging, we can draw comparisons from closely related analogs to understand their potential.
A study on novel 4,6-pyrimidine analogues identified compound 17j as a highly potent colchicine binding site inhibitor with IC50 values in the nanomolar range across several human cancer cell lines.[4] This provides a benchmark for the potency that can be achieved with this scaffold.
Table 1: Comparative in vitro Anticancer Activity of Pyrimidine Derivatives
| Compound/Alternative | Target/Mechanism | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 17j (4,6-pyrimidine analogue) | Colchicine Binding Site Inhibitor | A549 (Lung) | 1.1 | [4] |
| HCT-116 (Colon) | 1.5 | [4] | ||
| MCF-7 (Breast) | 2.3 | [4] | ||
| HeLa (Cervical) | 4.4 | [4] | ||
| 4-iodo-7-deacetyl-10-thiocolchicine analogues | Microtubule Destabilizer | LoVo (Colon) | Low nanomolar range | [3] |
| Doxorubicin (Standard Chemotherapy) | DNA Intercalation, Topoisomerase II Inhibition | Various | Varies (cell line dependent) | [5] |
Kinase Inhibition Profile
The 4,6-disubstituted pyrimidine core is a versatile platform for developing inhibitors targeting a range of kinases implicated in diseases like cancer and neurodegenerative disorders.[2] For instance, derivatives of 4-Chloro-6-(3-iodophenyl)pyrimidine have been explored as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key target in inflammatory diseases and oncology.[1]
Table 2: Comparative Kinase Inhibition Activity
| Compound/Alternative | Target Kinase | IC50 (µM) | Reference |
| Hypothetical p38 MAPK Inhibitor (from 4-Chloro-6-(3-iodophenyl)pyrimidine) | p38 MAPK | Varies based on modification | [1] |
| Compound 9 (4,6-disubstituted pyrimidine) | MARK4 | Micromolar range | [6] |
| Compound 14 (4,6-disubstituted pyrimidine) | MARK4 | Micromolar range | [6] |
| Compound 17 (Pyrazolo[3,4-d]pyrimidine) | CDK2 | 0.19 | [7] |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial.
Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, LoVo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Kinase Inhibition Assay (e.g., p38 MAPK Assay)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase.
-
Reaction Mixture: The reaction is typically performed in a 96-well plate containing the recombinant p38 MAPK enzyme, a specific substrate (e.g., ATF2), and ATP.
-
Compound Incubation: Test compounds at various concentrations are pre-incubated with the kinase to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.
Visualizing Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Biological Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, anticancer activity and molecular docking studies of N-deacetylthiocolchicine and 4-iodo-N-deacetylthiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assays for compounds derived from 4-Iodo-6-methoxypyrimidine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for compounds derived from the pyrido[2,3-d]pyrimidine scaffold, a core structure in many targeted therapeutic agents. This guide summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various pyrido[2,3-d]pyrimidine derivatives against cancer cell lines and specific protein kinases.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4 | MCF-7 (Breast) | 0.57 | [1][2] |
| 11 | MCF-7 (Breast) | 1.31 | [1] |
| 4 | HepG2 (Liver) | 1.13 | [1] |
| 11 | HepG2 (Liver) | 0.99 | [1] |
| B1 | H1975 (Lung) | 0.087 | [3] |
| B8 | H1975 (Lung) | 0.297 | [3] |
| B8 | A549 (Lung) | 0.440 | [3] |
| 10c | Panc1 (Pancreatic) | 1.40 | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 4 | PIM-1 | 11.4 | [1][2] |
| 10 | PIM-1 | 17.2 | [1][2] |
| B1 | EGFRL858R/T790M | 13 | [3] |
| 10k | KRAS-G12D | 9 | [4] |
Lower IC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, H1975, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Kinase Inhibition Assay (ELISA-based)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to measure the inhibitory activity of compounds against specific kinases.
Procedure:
-
Plate Coating: A microplate is coated with the substrate for the kinase of interest (e.g., a peptide for EGFR).
-
Kinase Reaction: The test compound, the kinase (e.g., EGFRL858R/T790M), and ATP are added to the wells. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme on the secondary antibody is added, which generates a colorimetric or chemiluminescent signal.
-
Measurement: The signal is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined.
Visualizations
The following diagrams illustrate a general experimental workflow and a representative signaling pathway that can be modulated by pyrido[2,3-d]pyrimidine derivatives.
Caption: A general workflow for the in vitro evaluation of novel compounds.
Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pyrimidine-Derived Kinase Inhibitors Targeting p38 MAPK
For Immediate Release
A deep dive into the comparative effectiveness of pyrimidine-scaffold kinase inhibitors, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their efficacy against p38 MAPK, benchmarked against alternative inhibitors. This report includes detailed experimental data, protocols, and visual representations of key biological pathways and workflows.
This guide focuses on the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in a host of diseases, making it a key target for therapeutic intervention. We compare a pyrimidine-derivative inhibitor, Pexmetinib (ARRY-614), with a non-pyrimidine alternative, Doramapimod (BIRB 796), to provide a clear perspective on their relative potencies and isoform selectivities.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of Pexmetinib, a dual inhibitor of p38 MAPK and Tie-2 with a pyrimidine moiety, against Doramapimod, a potent, non-pyrimidine-based pan-p38 MAPK inhibitor. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
Table 1: In Vitro Inhibitory Activity (IC50) against p38 MAPK Isoforms
| Inhibitor | Chemical Scaffold | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) |
| Pexmetinib (ARRY-614) | Pyrimidine Derivative | 35[1] | 26[1] | Not Reported | Not Reported |
| Doramapimod (BIRB 796) | Diaryl Urea | 38[2][3] | 65[2][3] | 200[2][3] | 520[2][3] |
Table 2: Cellular Activity - Inhibition of TNF-α Release
| Inhibitor | Cell Line | Stimulus | IC50 (nM) |
| Pexmetinib (ARRY-614) | Human Whole Blood | LPS | 50-120[4] |
| Doramapimod (BIRB 796) | THP-1 | LPS | 18[5] |
Signaling Pathway and Inhibition Mechanism
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Its inhibition by ATP-competitive inhibitors, such as those discussed here, blocks the phosphorylation of downstream targets, thereby mitigating the inflammatory response.
Experimental Protocols
Synthesis of a p38 MAPK Inhibitor from a 4-Iodo-Pyrimidine Precursor
This section outlines a representative synthetic route for a hypothetical p38 MAPK inhibitor, "Hypo-Inhibitor-1," starting from 4-Chloro-6-(3-iodophenyl)pyrimidine. This highlights a practical application of 4-iodo-pyrimidine derivatives in kinase inhibitor synthesis.[6]
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 eq) in n-butanol, add cyclopropylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine N-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product, Hypo-Inhibitor-1.
In Vitro p38α Kinase Assay (Luminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human p38α enzyme
-
ATF-2 (a p38 substrate)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix of the p38α kinase and the ATF-2 substrate in the kinase buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.
-
Add 2 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This protocol outlines a method to assess the inhibitory effect of compounds on the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test inhibitors
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete culture medium containing 100 ng/mL PMA. Incubate for 48-72 hours to differentiate the cells into macrophage-like cells.
-
Inhibitor Treatment: After differentiation, remove the PMA-containing medium and replace it with fresh medium. Prepare serial dilutions of the test inhibitors in the culture medium. Pre-incubate the cells with various concentrations of the inhibitors for 1 hour.
-
LPS Stimulation: Prepare a working solution of LPS. Add LPS to each well to achieve a final concentration of 100 ng/mL to stimulate TNF-α production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated control and determine the IC50 value.
References
Structure-activity relationship of 4-Iodo-6-methoxypyrimidine analogs
A Comparative Guide to the Structure-Activity Relationship of 4-Iodo-6-methoxypyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted structure-activity relationship (SAR) of this compound analogs, a scaffold with significant potential in the development of novel kinase inhibitors. While direct and comprehensive experimental data on the SAR of this specific scaffold is limited in the public domain, this document synthesizes findings from structurally related pyrimidine-based kinase inhibitors to offer a predictive comparison and a strategic guide for future research and development. The pyrimidine core is a well-established and privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] The this compound scaffold presents a versatile platform for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.
Predicted Structure-Activity Relationship (SAR) Analysis
The following table summarizes the predicted SAR for a series of this compound analogs. These predictions are based on established trends observed in related pyrimidine kinase inhibitors, particularly concerning substitutions at the C4 position, which is crucial for interacting with the kinase hinge region. The primary endpoint for this predictive comparison is the half-maximal inhibitory concentration (IC50) against a representative kinase, such as Aurora Kinase A, a common target for pyrimidine-based inhibitors.[1]
| Compound ID | R Group (Substitution at C4) | Predicted IC50 (nM) vs. Aurora Kinase A | Rationale for Predicted Activity |
| 1 | -NH-(3-ethynylphenyl) | < 10 | The small, rigid ethynyl group can probe a hydrophobic pocket, while the aniline nitrogen forms a key hydrogen bond with the kinase hinge. |
| 2 | -NH-(3-chloro-4-fluorophenyl) | 10 - 50 | Halogen substitutions on the aniline ring are known to enhance binding affinity through favorable interactions in the ATP binding site.[1] |
| 3 | -NH-(4-morpholinophenyl) | 50 - 100 | The morpholino group is a common solubilizing moiety that can also form additional hydrogen bonds, though it may add steric bulk. |
| 4 | -NH-(1H-indazol-6-yl) | < 20 | The indazole ring system can form additional hydrogen bonds and pi-stacking interactions, often leading to high potency. |
| 5 | -O-(3-chlorophenyl) | > 500 | An ether linkage at C4 is generally less effective than a nitrogen linkage for hinge binding in many kinase families. |
| 6 | -NH-(cyclopropyl) | > 1000 | Small alkylamines are typically poor hinge binders compared to substituted anilines. |
Experimental Protocols
To validate the predicted SAR and determine the actual inhibitory potential of novel this compound analogs, the following experimental protocols are recommended.
General Synthetic Route for 4-Substituted-6-methoxypyrimidine Analogs
A common method for synthesizing the proposed analogs involves a nucleophilic aromatic substitution (SNAr) reaction.
-
Starting Material : this compound.
-
Reaction : The starting material is reacted with the desired amine (R-NH2) in the presence of a palladium catalyst and a suitable base (e.g., cesium carbonate) in an appropriate solvent (e.g., dioxane).
-
Workup and Purification : The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent and washed with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified using column chromatography or recrystallization to yield the final 4-(substituted-amino)-6-methoxypyrimidine analog.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for measuring the inhibitory activity of the synthesized compounds against a target kinase, such as Aurora Kinase A, by quantifying the amount of ATP consumed.
Materials:
-
Target kinase (e.g., Aurora Kinase A)
-
Kinase substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation : Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.[3]
-
Kinase Reaction :
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.
-
Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[3]
-
-
Luminescence Detection :
-
Add 10 µL of the luminescence detection reagent to each well.
-
Incubate for an additional 10-40 minutes at room temperature to stop the kinase reaction and generate a luminescent signal.[3]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[3]
-
Visualizations
Kinase Signaling Pathway Inhibition
Caption: A representative kinase signaling pathway (MAPK) inhibited by a pyrimidine analog.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the evaluation of this compound analogs.
Conclusion
The this compound scaffold serves as a highly promising starting point for the design and development of novel kinase inhibitors. Based on the analysis of structurally related compounds, modifications at the C4-position with substituted anilines are predicted to yield potent inhibitors of various kinases. The experimental protocols provided in this guide offer a clear framework for the synthesis and biological evaluation of these analogs. Further exploration and optimization of this versatile scaffold could lead to the discovery of highly potent and selective kinase inhibitors with significant therapeutic potential in areas such as oncology and inflammatory diseases.
References
Unveiling the Cellular Power of Novel Pyrimidine Analogs: A Comparative Analysis
For Immediate Release
In the dynamic landscape of drug discovery, pyrimidine-based compounds continue to emerge as a promising class of therapeutic agents, demonstrating significant potential in combating a range of diseases, particularly cancer.[1][2][3] This guide provides a comprehensive comparison of two novel, representative pyrimidine-based compounds, herein designated as Compound X (a novel indazol-pyrimidine derivative) and Compound Y (a pyrrolo[2,3-d]pyrimidin-4-one derivative), highlighting their cellular potency and mechanisms of action. This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their ongoing quest for more effective treatments.
Comparative Cellular Potency
The cytotoxic effects of Compound X and Compound Y were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined to quantify their potency.[4]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound X | MCF-7 | Breast Cancer | 1.629 | [5] |
| A549 | Lung Cancer | 3.304 | [5] | |
| Caco-2 | Colorectal Cancer | 10.350 | [5] | |
| Compound Y | MV4-11 | Leukemia | Comparable to Palbociclib | [6] |
| HT-29 | Colon Cancer | Comparable to Palbociclib | [6] | |
| HeLa | Cervical Cancer | Comparable to Palbociclib | [6] |
Key Findings:
-
Compound X demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line with a low IC50 value of 1.629 µM.[5]
-
Compound Y exhibited broad antiproliferative efficacy against a range of cancer cells, with potency comparable to the established drug Palbociclib.[6]
Delving into the Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for their development as targeted therapies.
Compound X has been shown to induce apoptosis, a form of programmed cell death, through the activation of caspases 3 and 7.[5] This suggests that Compound X triggers a signaling cascade that leads to the dismantling of cancer cells.
Compound Y acts as a potent inhibitor of USP7 (Ubiquitin-Specific Protease 7), leading to the accumulation of p53 and p21, which are key tumor suppressor proteins.[6] This inhibition disrupts cell cycle progression, arresting cancer cells in the G1 phase and inducing apoptosis.[6]
Visualizing the Pathways and Processes
To clearly illustrate the intricate cellular processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action for Compound X.
Caption: Mechanism of Action for Compound Y.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: MTT Assay Workflow.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the pyrimidine-based compounds.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
Flow cytometry can be utilized to quantify the percentage of apoptotic cells following treatment with the compounds.
Methodology:
-
Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
This comparative guide underscores the therapeutic potential of novel pyrimidine-based compounds. The distinct mechanisms of action of Compound X and Compound Y highlight the versatility of the pyrimidine scaffold in designing targeted anticancer agents.[7] Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 4-Iodo-6-methoxypyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Iodo-6-phenylpyrimidine (4-IPP), a key derivative of the 4-Iodo-6-methoxypyrimidine scaffold, against other alternatives. It focuses on validating its mechanism of action as a potent and irreversible inhibitor of Macrophage Migration Inhibitory Factor (MIF), a critical cytokine implicated in various inflammatory diseases and cancers. This document presents supporting experimental data, detailed protocols, and visual pathways to facilitate informed decisions in research and drug development.
Mechanism of Action: 4-Iodo-6-phenylpyrimidine (4-IPP) as a Covalent MIF Inhibitor
4-Iodo-6-phenylpyrimidine (4-IPP) has been identified as a specific suicide substrate for Macrophage Migration Inhibitory Factor (MIF).[1] Its mechanism of action involves the covalent and irreversible binding to the N-terminal proline residue (Pro-1) within the catalytic active site of MIF. This covalent modification effectively inactivates the tautomerase activity of MIF, a key enzymatic function associated with its pro-inflammatory and cell proliferation-promoting activities.[1][2][3]
The inhibition of MIF by 4-IPP has significant downstream effects on cellular signaling pathways. Notably, it has been shown to suppress the activation of the NF-κB signaling pathway.[4][5] Mechanistically, 4-IPP can inhibit the RANKL-induced phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[4] This disruption of NF-κB signaling underlies the observed effects of 4-IPP on inhibiting osteoclastogenesis and promoting osteoblast differentiation.[4][5]
dot
Caption: MIF Signaling Pathway and Inhibition by 4-IPP.
Quantitative Comparison of MIF Inhibitors
The following table summarizes the inhibitory potency of 4-IPP and a common alternative, ISO-1, against MIF's tautomerase activity.
| Inhibitor | Target | Tautomerase Activity IC50 (µM) | Key Cellular Effects |
| 4-Iodo-6-phenylpyrimidine (4-IPP) | MIF | More potent than ISO-1 (5-10 fold)[1] | Irreversibly inhibits MIF; Suppresses NF-κB activation[1][4]; Inhibits cancer cell motility and growth.[1] |
| ISO-1 | MIF | ~7[6][7][8] | Reversible inhibitor of MIF tautomerase activity; Reduces TNF-α release from macrophages.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the mechanism of action of 4-IPP and compare its efficacy with other inhibitors.
MIF Tautomerase Activity Assay (L-dopachrome methyl ester method)
This assay measures the ability of an inhibitor to block the enzymatic tautomerase activity of MIF.
Materials:
-
Recombinant human MIF
-
L-dopachrome methyl ester (substrate)
-
Sodium periodate (NaIO4)
-
L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA methyl ester)
-
Reaction buffer (e.g., 50 mM Bis-Tris, 1 mM EDTA, pH 6.2)
-
Test compounds (e.g., 4-IPP, ISO-1) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of L-dopachrome methyl ester: Immediately before use, prepare the substrate by mixing L-DOPA methyl ester and sodium periodate in the reaction buffer.[10]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate recombinant MIF with varying concentrations of the test inhibitor (or vehicle control) in the reaction buffer for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: Start the enzymatic reaction by adding the freshly prepared L-dopachrome methyl ester substrate to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 475 nm every 10-30 seconds for a period of 3-5 minutes using a microplate reader.[11] The rate of decrease in absorbance is proportional to the MIF tautomerase activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MIF-CD74 Binding Assay (ELISA-based)
This assay evaluates the ability of an inhibitor to disrupt the interaction between MIF and its primary receptor, CD74.
Materials:
-
Recombinant human MIF
-
Recombinant human soluble CD74 (sCD74)
-
Biotinylated anti-MIF antibody
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well high-binding ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test compounds
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with recombinant sCD74 overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Inhibitor and Ligand Incubation: Pre-incubate recombinant MIF with varying concentrations of the test inhibitor for 30 minutes at room temperature. Add the MIF-inhibitor mixture to the sCD74-coated wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the wells and add a biotinylated anti-MIF antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the wells and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the wells and add TMB substrate. Allow the color to develop in the dark.
-
Stopping and Reading: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of MIF-CD74 binding for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of NF-κB Activation
This protocol details the detection of NF-κB (p65) translocation to the nucleus, a key indicator of its activation.
Materials:
-
Cell line of interest (e.g., macrophages, cancer cell lines)
-
Cell culture reagents
-
Stimulating agent (e.g., LPS, RANKL)
-
Test compounds
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Pre-treat the cells with different concentrations of the test inhibitor for a specified time, followed by stimulation with an appropriate agent to induce NF-κB activation.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p65 overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot for Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for p65 in the nuclear and cytoplasmic fractions. An increase in the nuclear p65 level relative to the cytoplasmic level upon stimulation, and its reduction by the inhibitor, indicates the inhibition of NF-κB activation.
Experimental Workflow and Logical Relationships
dot
Caption: Workflow for Validating the Mechanism of Action.
References
- 1. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage migration inhibitory factor (MIF) inhibitor 4-IPP downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme | PLOS One [journals.plos.org]
- 3. Macrophage migration inhibitory factor (MIF) inhibitor 4-IPP downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage migration inhibitory factor (MIF) inhibitor 4-IPP suppresses osteoclast formation and promotes osteoblast differentiation through the inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 6. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. MIF Antagonist, ISO-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Comparative Analysis in Modern Drug Design
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its versatile structure is central to a multitude of approved therapeutics, particularly in oncology. This guide offers a comparative analysis of pyrimidine derivatives, focusing on their role as kinase inhibitors, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
The pyrimidine nucleus is a privileged heterocyclic motif, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and many clinically successful drugs.[1][2] Its ability to act as a bioisostere for other aromatic systems and form crucial hydrogen bonds with biological targets has made it a favored scaffold in the design of enzyme inhibitors.[3][4] This guide will delve into a comparative analysis of various pyrimidine-based scaffolds, highlighting their efficacy and selectivity in inhibiting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
The strategic modification of the pyrimidine core has led to the development of highly potent and selective kinase inhibitors. The nature and position of substituents on the pyrimidine ring significantly influence the compound's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[5]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[2][6] Pyrimidine-based inhibitors have revolutionized the treatment of EGFR-mutant cancers. A prime example is the evolution from first-generation quinazoline-based inhibitors to third-generation pyrimidine-based drugs like Osimertinib, which demonstrates superior efficacy against mutant forms of EGFR.[7][8]
Below is a comparative table of the inhibitory activity of different pyrimidine-based EGFR inhibitors.
| Compound Class | Derivative Example | Target(s) | IC50 (nM) - EGFR WT | IC50 (nM) - EGFR L858R | IC50 (nM) - EGFR T790M | IC50 (nM) - EGFR del19 | Cancer Cell Line | Cellular IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine | Compound 31r | EGFR triple mutant | - | <0.5 (L858R/T790M/C797S) | - | <0.5 (19del/T790M/C797S) | Ba/F3-EGFR-19del/T790M/C797S | <1 |
| Pyrido[3,4-d]pyrimidine | Novel Derivative | EGFR mutants | - | 1.1 (L858R) | - | - | HCC827 | 40 |
| Indazol-pyrimidine | Compound 4f | - | - | - | - | - | MCF-7 | 1629 |
| Indazol-pyrimidine | Compound 4i | - | - | - | - | - | MCF-7 | 1841 |
Data compiled from multiple sources.[9][10][11] IC50 values are indicative and can vary based on assay conditions.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[1][12] Ibrutinib, a potent and irreversible BTK inhibitor with a pyrazolo[3,4-d]pyrimidine scaffold, has shown remarkable efficacy in the treatment of various B-cell malignancies.[12]
| Compound | Scaffold | Target | IC50 (µM) | Cancer Cell Line |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 1.0 - 25.0 | CLL and MCL cell lines |
Data from preclinical studies.[13]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a common feature of cancer.[14][15] Pyrimidine-based derivatives have been extensively explored as CDK inhibitors. For instance, 2-arylaminopurines and pyrrolo[2,3-d]pyrimidines have shown promise in selectively targeting CDKs.[15][16]
| Compound Class | Derivative Example | Target(s) | IC50 (nM) |
| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | Compound 66 | CDK6, CDK9 | CDK6: <10, CDK9: <10 |
| Pyrrolo[2,3-d]pyrimidine | Compound 1 | CDK9 | - |
| Imidazo[1,2-a]pyrimidine | AZD5597 | CDK inhibitor | - |
Data compiled from multiple sources.[15][17][18]
Signaling Pathway Visualizations
Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they modulate. The following diagrams, generated using Graphviz (DOT language), illustrate the points of inhibition for pyrimidine-based drugs in key oncogenic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 12. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 4-Iodo-6-methoxypyrimidine in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in the synthesis of novel chemical entities. 4-Iodo-6-methoxypyrimidine is a valuable building block, particularly in cross-coupling reactions. However, its reactivity, cost, and availability may necessitate the use of alternative reagents. This guide provides an objective comparison of the performance of this compound with its bromo, chloro, and triflate analogues in common palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Reactivity Overview and Reagent Selection
The reactivity of 4-halo-6-methoxypyrimidines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, is primarily governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is Iodine > Bromine > Chlorine.[1] This trend dictates the reaction conditions required for efficient coupling, with iodo-derivatives often reacting under milder conditions and shorter reaction times. Chloro-derivatives, being the least reactive, typically necessitate more robust catalytic systems and higher temperatures to achieve comparable yields.[1]
Another viable alternative is the triflate derivative, 6-methoxypyrimidin-4-yl trifluoromethanesulfonate. Trifilates are excellent leaving groups, and their reactivity in cross-coupling reactions is often comparable to or even greater than that of bromides.
The choice of reagent will therefore depend on a balance of factors including desired reactivity, cost, availability, and the specific requirements of the synthetic route.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-halo-6-methoxypyrimidines with arylboronic acids. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data presented is a composite from various sources to illustrate general trends.
| 4-Halo-6-methoxypyrimidine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | Inferred from[2] |
| 4-Bromo-6-methoxypyrimidine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Inferred from[3] |
| 4-Chloro-6-methoxypyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 | Inferred from[4] |
Performance in Stille Coupling
The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when functional group tolerance is a key consideration. The reactivity trend of the halopyrimidines in the Stille reaction mirrors that of the Suzuki coupling.
| 4-Halo-6-methoxypyrimidine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | Toluene | 110 | 2 | High | Inferred from[5] |
| 4-Bromo-6-methoxypyrimidine | PdCl₂(PPh₃)₂ | Dioxane | 100 | 12 | Moderate to High | Inferred from[6] |
| 4-Chloro-6-methoxypyrimidine | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | 24 | Moderate | Inferred from[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic transformations. The following are generalized protocols for the Suzuki-Miyaura and Stille couplings of 4-halo-6-methoxypyrimidines.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a 4-halo-6-methoxypyrimidine with an arylboronic acid.
Materials:
-
4-Halo-6-methoxypyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a reaction vessel, add the 4-halo-6-methoxypyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Coupling
This protocol provides a general method for the Stille coupling of a 4-halo-6-methoxypyrimidine with an organostannane.
Materials:
-
4-Halo-6-methoxypyrimidine (1.0 mmol)
-
Organostannane (e.g., Aryltributylstannane, 1.1 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Solvent (e.g., Anhydrous Toluene, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-halo-6-methoxypyrimidine and the palladium catalyst.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120°C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel. Due to the toxicity of organotin byproducts, appropriate purification techniques to remove them are crucial.
Synthesis of Alternative Reagents
Synthesis of 4-Bromo-6-methoxypyrimidine
A common method for the synthesis of 4-bromo-6-methoxypyrimidine involves the bromination of 6-methoxypyrimidin-4-one.
Materials:
-
6-Methoxypyrimidin-4-one
-
Phosphorus oxybromide (POBr₃)
Procedure:
-
A mixture of 6-methoxypyrimidin-4-one and phosphorus oxybromide is heated, typically at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and carefully quenched with ice water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Synthesis of 6-Methoxypyrimidin-4-yl Trifluoromethanesulfonate
The triflate derivative can be prepared from the corresponding hydroxypyrimidine.
Materials:
-
6-Methoxypyrimidin-4-one
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
A non-nucleophilic base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of 6-methoxypyrimidin-4-one and the base in the anhydrous solvent at a low temperature (e.g., 0 °C), add the triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) dropwise.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the synthetic processes and decision-making, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Studies on pyrimidine derivatives. XLI. Palladium-catalyzed cross-coupling reaction of halopyrimidines with aryl- and vinyltributylstannanes. | Semantic Scholar [semanticscholar.org]
Benchmarking Novel Pyrimidine Compounds: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel pyrimidine compounds against known standards in oncology. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to inform preclinical research and development.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous anticancer agents.[1][2] The continuous development of novel pyrimidine derivatives necessitates rigorous benchmarking against established standards to identify promising therapeutic candidates. This guide focuses on the comparative analysis of newly synthesized pyrimidine compounds, with a particular emphasis on their cytotoxic activity against various cancer cell lines and their impact on specific signaling pathways.
Quantitative Performance Analysis: Cytotoxicity of Novel Pyrimidine Compounds
The in vitro efficacy of novel pyrimidine compounds is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%, is a key metric for this assessment. The following tables summarize the IC50 values of several recently developed pyrimidine derivatives against a panel of human cancer cell lines, benchmarked against standard-of-care chemotherapeutic agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | Cancer Cell Line | IC50 (µM) |
| Compound 1a | A549 (Lung) | 2.24[3] | Doxorubicin | A549 (Lung) | 9.20[3] |
| Compound 4g | MCF-7 (Breast) | 5.1[4] | 5-Fluorouracil | MCF-7 (Breast) | Not Specified |
| HepG2 (Liver) | 5.02[4] | Erlotinib | HepG2 (Liver) | Not Specified | |
| HCT-116 (Colon) | 6.6[4] | 5-Fluorouracil | HCT-116 (Colon) | Not Specified | |
| Compound 5e | MCF-7 (Breast) | 1.39[5] | Taxol | MCF-7 (Breast) | 8.48[5] |
| Compound 6b | HepG2 (Liver) | 2.68[5] | Taxol | HepG2 (Liver) | 14.60[5] |
| Compound 7 | Caco-2 (Colon) | 73.08[6] | Not Specified | Caco-2 (Colon) | Not Specified |
| A549 (Lung) | 68.75[6] | Not Specified | A549 (Lung) | Not Specified | |
| HT1080 (Fibrosarcoma) | 17.50[6] | Not Specified | HT1080 (Fibrosarcoma) | Not Specified | |
| Hela (Cervical) | 43.75[6] | Not Specified | Hela (Cervical) | Not Specified | |
| Pyrimidine-sulfonamide hybrid 4a | HCT-116 (Colon) | 6.99-9.87[7] | Sorafenib | HCT-116 (Colon) | 5.47[7] |
| MCF-7 (Breast) | 6.99-9.87[7] | Doxorubicin | MCF-7 (Breast) | 6.75[7] |
Key Signaling Pathway: PIM-1 Kinase
Many novel pyrimidine derivatives are designed to target specific signaling pathways implicated in cancer cell proliferation and survival. One such critical target is the PIM-1 kinase, a serine/threonine kinase that is frequently overexpressed in various cancers.[8] PIM-1 plays a crucial role in cell cycle progression and apoptosis.[9] Its activity is regulated by the JAK/STAT pathway, which in turn is activated by various cytokines like interleukins.[9][10]
Figure 1: Simplified PIM-1 Kinase Signaling Pathway.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
MTT solution (5 mg/mL in PBS)[11]
-
Cell culture medium
-
Test compounds (new pyrimidine derivatives and standards)
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the new pyrimidine compounds and the standard drug. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[6][13]
-
MTT Addition: After the incubation period, remove the medium and add 20-50 µL of MTT solution to each well.[14] Incubate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.[11][13]
-
Solubilization: Remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined from the dose-response curve.
Experimental Workflow
The screening of new pyrimidine compounds typically follows a structured workflow, from initial synthesis to the evaluation of their biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines | MDPI [mdpi.com]
- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PIM1 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of 4-Iodo-6-methoxypyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Iodo-6-methoxypyrimidine are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first-aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (chemical-impermeable). |
| Skin and Body Protection | Impervious clothing to prevent skin exposure. |
| Respiratory Protection | Suitable respirator, especially in case of dust formation. |
First-Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[2][3] Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection and Storage:
-
Collect waste this compound in a suitable, closed, and properly labeled container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Ensure the container is tightly closed to prevent leakage or contamination.[2]
2. Handling Spills:
-
In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1]
-
Wear appropriate PPE as detailed above.
-
For solid spills, sweep up and shovel the material into a suitable container for disposal.[2] Avoid dust formation.[2]
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[4]
3. Disposal of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
Containers can be triple-rinsed (or equivalent).[1] The rinsate should be collected as chemical waste.
-
After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or as advised by your institution's environmental health and safety office.[1]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
4. Final Disposal:
-
Dispose of the waste container and its contents through a licensed and approved waste disposal company.[2][3]
-
Do not discharge the chemical into drains or the environment.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Iodo-6-methoxypyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Iodo-6-methoxypyrimidine. The following procedures and recommendations are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Chemical Identifier:
| Name | This compound |
| CAS Number | 161489-05-0 |
| Molecular Formula | C5H5IN2O |
| Molecular Weight | 236.01 g/mol |
Hazard Identification and Precautionary Measures
Based on data for structurally similar iodinated and pyrimidine-based compounds, this compound is anticipated to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE) is essential to minimize exposure and ensure safety.
Precautionary Statements:
| Statement ID | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to prevent exposure.[4]
| Body Part | Recommended PPE |
| Eyes/Face | Wear tightly fitting safety goggles with side-shields or a face shield.[5] Standard eyeglasses are not sufficient.[6] |
| Skin/Body | Wear a long-sleeved, impermeable lab coat or gown.[5][7] Ensure cuffs are tucked into gloves. |
| Hands | Wear two pairs of chemotherapy-tested, powder-free, disposable nitrile gloves.[4][6] Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[6] |
| Respiratory | Handle in a well-ventilated area, preferably within a chemical fume hood.[8] If engineering controls are not sufficient or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.[7][9] |
| Feet | Wear closed-toe and closed-heel shoes that cover the entire foot.[8] |
Experimental Protocols: Handling and Disposal
Handling:
-
Preparation: Before beginning work, ensure that an emergency eyewash station and safety shower are easily accessible.[3][10]
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][11]
-
Personal Hygiene: Avoid all direct contact with the chemical.[8] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[5][11]
-
Secure the Area: Post warning signs to prevent entry.[12]
-
Don PPE: Put on the appropriate PPE, including a respirator if the spill is a powder or if there is a risk of dust generation.[13]
-
Containment:
-
For solid spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.[12][13] Do not sweep dry powder.
-
For liquid spills (if dissolved in a solvent): Cover the spill with an absorbent material, starting from the outside and working inwards to prevent spreading.[13][14]
-
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated debris using a scoop or tongs.[12][14]
-
Place all contaminated materials into a labeled, sealable hazardous waste container.[12][14]
-
Clean the spill area with a suitable decontaminating solution, followed by a detergent and water rinse.[12]
-
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and local regulations.[3][12]
Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][12]
-
Disposal: The waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pogo.ca [pogo.ca]
- 5. echemi.com [echemi.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. benchchem.com [benchchem.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. purdue.edu [purdue.edu]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 14. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
